Product packaging for N-(3-piperazin-1-ylphenyl)acetamide(Cat. No.:CAS No. 103951-55-9)

N-(3-piperazin-1-ylphenyl)acetamide

Cat. No.: B3045265
CAS No.: 103951-55-9
M. Wt: 219.28 g/mol
InChI Key: PSAHTRPCKTWOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3-piperazin-1-ylphenyl)acetamide (CAS 103951-55-9) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile building block and privileged scaffold for the design and development of novel therapeutic agents . Its molecular structure, which features a phenyl ring core substituted with a piperazine group and an acetamide moiety, is a common pharmacophore found in compounds with a wide array of biological activities . The piperazine ring is a cornerstone in drug design, known to profoundly influence key physicochemical properties of a molecule, such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles . This compound and its structural derivatives have been the focus of pharmacological investigations, particularly in the central nervous system (CNS). Research into related acetamide-piperazine hybrids has demonstrated promising broad-spectrum anticonvulsant properties in preclinical seizure models, including the maximal electroshock (MES) test and the 6 Hz model of psychomotor seizures . Some derivatives have shown potent activity, with effectiveness in subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a potential complex mechanism of action that may involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels . Beyond anticonvulsant applications, the piperazine-acetamide scaffold is integral to compounds studied as selective dopamine D4 receptor agonists, highlighting its utility in neuropsychiatric disorder research . As a research chemical, this compound is a valuable intermediate for the synthesis of more complex, biologically active molecules. It enables researchers to explore critical structure-activity relationships (SAR) to understand how specific chemical features contribute to biological effects and binding affinity . This product is intended for research applications only in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O B3045265 N-(3-piperazin-1-ylphenyl)acetamide CAS No. 103951-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-piperazin-1-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-3-2-4-12(9-11)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAHTRPCKTWOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276288
Record name N-(3-piperazin-1-ylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103951-55-9
Record name N-(3-piperazin-1-ylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-(3-piperazin-1-ylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical guide for the synthesis of N-(3-piperazin-1-ylphenyl)acetamide, a valuable research compound and building block in medicinal chemistry.[1] The guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the piperazine-acetamide class of compounds. The piperazine ring is a "privileged scaffold" in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and basicity, which are critical for pharmacokinetic profiles.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] This guide outlines a plausible and robust synthetic protocol for this compound, based on established chemical transformations.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through two primary retrosynthetic pathways.

Pathway A involves the late-stage N-acetylation of a commercially available precursor, 3-(piperazin-1-yl)aniline. This is generally the more direct and preferred route.

Pathway B involves the formation of the C-N bond between the phenyl ring and the piperazine moiety as the key step. This could be achieved via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction on a suitable N-(3-halophenyl)acetamide precursor.

This guide will focus on the detailed experimental protocol for Pathway A, as it represents a more straightforward and efficient synthesis.

Experimental Protocol: N-acetylation of 3-(piperazin-1-yl)aniline (Pathway A)

This protocol is based on general methods for the N-acetylation of anilines.[2][3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 3-(piperazin-1-yl)aniline product This compound reactant1->product 1. reactant2 Acetic Anhydride reactant2->product 2. reagent1 Triethylamine (Base) reagent2 Dichloromethane (Solvent) condition1 0 °C to Room Temperature

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier Example
3-(piperazin-1-yl)anilineC₁₀H₁₅N₃177.25≥95%Biosynth[5]
Acetic AnhydrideC₄H₆O₃102.09≥98%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37-VWR Chemicals
Diethyl EtherC₄H₁₀O74.12ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Procedure
  • To a 100 mL round-bottom flask charged with a magnetic stir bar, add 3-(piperazin-1-yl)aniline (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the flask in an ice bath to 0 °C.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Expected Yield and Purity
ParameterExpected Value
Yield80-95%
Purity>98% (by HPLC)

Note: The expected yield is an estimate based on similar N-acetylation reactions of anilines.

Characterization Data (Predicted)

As no direct experimental data was found in the literature, the following are predicted characterization data based on the structure of this compound.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, δ 6.8-7.5 ppm), acetamide NH (singlet, δ ~9.5-10.0 ppm), piperazine protons (multiplets, δ 2.8-3.2 ppm), and acetyl methyl group (singlet, δ ~2.1 ppm).
¹³C NMR Carbonyl carbon (δ ~168-170 ppm), aromatic carbons (δ 110-150 ppm), piperazine carbons (δ 45-55 ppm), and acetyl methyl carbon (δ ~24 ppm).
Mass Spec [M+H]⁺ = 220.1444 (Calculated for C₁₂H₁₈N₃O⁺)
IR (cm⁻¹) N-H stretch (amide, ~3300 cm⁻¹), C=O stretch (amide, ~1660 cm⁻¹), N-H bend (amide, ~1550 cm⁻¹), and C-N stretch (~1300 cm⁻¹).

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G start Start dissolve Dissolve 3-(piperazin-1-yl)aniline in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add TEA and Acetic Anhydride cool->add_reagents react React at RT for 2-4h add_reagents->react quench Quench with Water react->quench extract Work-up with NaHCO₃ and Brine quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described method, based on the N-acetylation of 3-(piperazin-1-yl)aniline, is expected to be high-yielding and reproducible. This document serves as a valuable resource for researchers requiring this compound for their work in medicinal chemistry and drug discovery.

References

LASSBio-294: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, is a synthetic N-acylhydrazone derivative with significant cardioinotropic and vasodilatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical characteristics of LASSBio-294, its molecular structure, and the experimental methodologies employed in its characterization. The document also delves into its mechanism of action, focusing on its role in intracellular calcium regulation, and presents available quantitative data in a structured format for ease of reference.

Chemical Structure and Properties

LASSBio-294 is a derivative of safrole, a natural product.[1] Its chemical structure combines a 3,4-methylenedioxybenzoyl moiety with a 2-thienylhydrazone group.

Molecular Structure:

Caption: Molecular structure of LASSBio-294.

Physicochemical Properties
PropertyValueSource
Chemical Name 3,4-methylenedioxybenzoyl-2-thienylhydrazone[2]
Molecular Formula C₁₃H₁₀N₂O₃SInferred
Molecular Weight 274.30 g/mol Inferred
Solubility Low solubility in water. Soluble in Dimethyl sulfoxide (DMSO).[4]
Physical State Solid (recrystallized from solution)[5]

Synthesis

LASSBio-294 is synthesized from safrole, a natural product obtained from Ocotea pretiosa.[1] While a detailed, step-by-step protocol is not fully disclosed in the primary literature, the synthesis involves the formation of a hydrazone from a corresponding hydrazide and an aldehyde.

Caption: General synthesis workflow for LASSBio-294.

Spectroscopic Data

The structural confirmation of LASSBio-294 is achieved through various spectroscopic methods.

Mass Spectrometry

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to detect LASSBio-294. The parent ion and its major fragment are monitored for quantification.[6]

ParameterValueSource
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Parent Ion (m/z) 275.2[6]
Fragment Ion (m/z) 149.1[6]

Biological Activity and Mechanism of Action

LASSBio-294 exhibits positive inotropic and vasodilatory effects.[2][3] Its primary mechanism of action is believed to be related to the modulation of intracellular calcium (Ca²⁺) concentrations in cardiac muscle cells.[4]

Inotropic Effect

LASSBio-294 increases the contractility of cardiac muscle.[2] This effect is attributed to an enhanced uptake of Ca²⁺ into the sarcoplasmic reticulum (SR), leading to a greater release of Ca²⁺ during excitation-contraction coupling.[4][7] This increased availability of intracellular Ca²⁺ enhances the force of contraction.

Vasodilatory Effect

The compound also induces vasodilation.[3] Some studies suggest that this effect may be mediated through the activation of A2A adenosine receptors.[1][8]

Caption: Proposed signaling pathway for LASSBio-294.

Experimental Protocols

The following are summaries of key experimental protocols used in the study of LASSBio-294.

Isometric Tension Recording in Isolated Cardiac Muscle
  • Objective: To measure the contractile force of cardiac muscle in response to LASSBio-294.

  • Methodology:

    • Isolated rat atrial, papillary, or ventricular muscles are mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

    • Muscles are electrically stimulated at a fixed frequency (e.g., 1 Hz).

    • Isometric tension is recorded using a force transducer connected to a polygraph.

    • After a stabilization period, cumulative concentrations of LASSBio-294 (dissolved in DMSO) are added to the bath.

    • Changes in twitch tension are recorded and analyzed.[4]

Calcium Uptake in Skinned Cardiac Fibers
  • Objective: To assess the effect of LASSBio-294 on sarcoplasmic reticulum Ca²⁺ uptake.

  • Methodology:

    • Ventricular muscle fibers are chemically "skinned" using saponin to permeabilize the sarcolemma while keeping the SR intact.

    • The skinned fibers are placed in a series of solutions with varying Ca²⁺ concentrations (pCa) to load the SR with calcium.

    • LASSBio-294 is added to the loading solution in experimental groups.

    • After the loading period, the fibers are exposed to a caffeine solution to induce the release of Ca²⁺ from the SR, which generates a transient contraction.

    • The amplitude of the caffeine-induced contraction is measured as an index of SR Ca²⁺ content. An increase in this contraction in the presence of LASSBio-294 indicates enhanced Ca²⁺ uptake.[4]

Caption: Workflow for key LASSBio-294 experiments.

Quantitative Pharmacological Data

ParameterValueMuscle TypeSource
Maximal inotropic effect 128.0 ± 0.7% of controlIsolated rat hearts[2]
Concentration for maximal effect 25 µMIsolated rat hearts[2]
Maximal twitch increment (at 200 µM) 201.5 ± 18.5%Ventricular muscle[4]
Maximal twitch increment (at 200 µM) 163.1 ± 18.4%Atrial muscle[4]
Maximal twitch increment (at 200 µM) 153.5 ± 28.5%Papillary muscle[4]
IC₅₀ for vasodilation 74 µMRat aorta[3]

Conclusion

LASSBio-294 is a promising synthetic compound with significant positive inotropic and vasodilatory effects. Its mechanism of action, centered on the enhancement of sarcoplasmic reticulum calcium uptake, presents a novel approach for the potential treatment of cardiovascular disorders. Further research is warranted to fully elucidate its physicochemical properties, detailed synthetic pathways, and complete pharmacological profile to support its development as a therapeutic agent.

References

The Pharmacological Potential of the N-(3-piperazin-1-ylphenyl)acetamide Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-piperazin-1-ylphenyl)acetamide represents a core chemical scaffold with significant potential in medicinal chemistry. While not a therapeutic agent in itself, its derivatives have demonstrated a wide array of biological activities, indicating that this structural motif is a valuable starting point for the development of novel therapeutics. This technical guide consolidates the current understanding of the probable mechanisms of action associated with the this compound core, drawing from research on its various analogs. We will explore its role in oncology, neuroscience, and infectious diseases, presenting key quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction: The Piperazine-Acetamide Moiety as a Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and basicity, which are crucial for a drug's pharmacokinetic profile.[1] When combined with an acetamide group, the resulting piperazine-acetamide structure serves as a versatile building block for synthesizing compounds with diverse pharmacological effects, including anticancer, anticonvulsant, and antimicrobial activities.[1][2][3] this compound is a specific embodiment of this scaffold, featuring a central phenyl ring substituted with a piperazine group and an acetamide group. Its derivatives have been investigated for a range of therapeutic applications.

Potential Mechanisms of Action and Therapeutic Targets

Based on the biological activities of its derivatives, the this compound scaffold may exert its effects through several mechanisms, primarily by interacting with key proteins involved in cellular signaling and neuronal excitability.

Oncology: Targeting PI3Kδ Signaling

Derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][4]triazin-4-amine have been identified as highly potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[5] PI3Kδ is a crucial component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and autoimmune diseases.[5] Inhibition of PI3Kδ can lead to decreased cell proliferation, survival, and migration.

Signaling Pathway of PI3Kδ Inhibition

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor N-(3-piperazin-1-ylphenyl) acetamide Derivative Inhibitor->PI3K

Caption: PI3Kδ inhibition by a derivative of the scaffold.

Neuroscience: Modulation of Neuronal Excitability

Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model.[2] This suggests a mechanism of action related to the modulation of voltage-sensitive sodium channels. The MES test is indicative of a compound's ability to prevent the spread of seizures, a property of many established antiepileptic drugs that target sodium channels. One of the potent derivatives was found to be a moderate binder to neuronal voltage-sensitive sodium channels (site 2).[2]

Logical Flow of Anticonvulsant Activity

Anticonvulsant_Workflow Compound N-phenyl-2-(4-phenylpiperazin-1-yl) acetamide Derivative Target Voltage-Sensitive Sodium Channels Compound->Target Mechanism Modulation of Neuronal Excitability Target->Mechanism Effect Prevention of Seizure Spread Mechanism->Effect Outcome Anticonvulsant Activity (MES Model) Effect->Outcome

Caption: Postulated mechanism for anticonvulsant effects.

Infectious Diseases: Antimicrobial and Antifungal Activity

Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have shown significant in vitro antimicrobial activity against various bacterial and fungal strains.[3][4] The exact mechanism is not fully elucidated but is thought to involve the disruption of microbial cellular processes. The quinazolinone moiety, often combined with the piperazine-acetamide scaffold, is known to contribute to antimicrobial effects.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of the this compound scaffold.

Table 1: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives [2]

CompoundMES Test Dose (mg/kg)Time Point (h)Neurological Toxicity (Rotarod Test)
12 (N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide)1000.5Not reported
13 (N-(3-chlorophenyl)-2-morpholino-acetamide)1000.5Not reported
3004

Table 2: Antimicrobial Activity of Thiophene and Piperazine Derivatives [6]

CompoundMicroorganismMIC (µg/ml)Standard DrugStandard Drug MIC (µg/ml)
7f Proteus vulgaris NCIM 281393.7Ampicillin125
7g Aspergillus Niger NCIM 5093.7Nystatin125
7i Aspergillus Niger NCIM 5093.7Nystatin125

Table 3: Enzyme Inhibitory Activity of Benzothiazole-piperazine-acetamide Derivatives [7]

CompoundTarget EnzymeIC50 (µM)Reference DrugReference Drug IC50 (µM)
3c Acetylcholinesterase (AChE)0.030 ± 0.001Donepezil0.0201 ± 0.0010
3j β-secretase 1 (BACE-1)0.119 ± 0.004Donepezil0.110 ± 0.005

Experimental Protocols

Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives[2]

The final compounds were synthesized via an alkylation reaction of the corresponding amines with previously obtained alkylating reagents, 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.[2]

Experimental Workflow for Synthesis

Synthesis_Workflow Amine Corresponding Amine Reaction Alkylation Reaction Amine->Reaction Alkylating_Reagent Alkylating Reagent (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) Alkylating_Reagent->Reaction Product N-phenyl-2-(4-phenylpiperazin-1-yl) acetamide Derivative Reaction->Product

Caption: General synthesis workflow.

In Vitro Antimicrobial Activity Assessment (Tube Dilution Technique)[3]

The antimicrobial activity of synthesized compounds was evaluated using the tube dilution technique. This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.

In Vitro Anticancer Activity Assessment (MTT Assay)[3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is used to measure the cytotoxic effects of potential anticancer compounds on cell lines.

Anticonvulsant Screening (MES and Subcutaneous Pentylenetetrazole Tests)[2]

Initial anticonvulsant screening was performed using the standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice and/or rats. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.

Neurological Toxicity (Rotarod Test)[2]

Acute neurological toxicity was determined using the rotarod test, which assesses the motor coordination of rodents.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents with diverse mechanisms of action. The evidence from its derivatives suggests potential applications in oncology, neurology, and infectious diseases. Future research should focus on synthesizing and screening new analogs to optimize their potency and selectivity for specific biological targets. Further elucidation of the precise molecular interactions through techniques like X-ray crystallography and detailed structure-activity relationship (SAR) studies will be crucial for advancing compounds based on this versatile scaffold towards clinical development.

References

LASSBio-294: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-294, a novel N-acylhydrazone derivative, has emerged as a promising cardiotonic agent with positive inotropic and lusitropic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LASSBio-294. It details the key experimental findings that have elucidated its primary mechanism of action, which involves the modulation of intracellular calcium dynamics through the activation of adenosine A2A receptors, rather than direct inhibition of phosphodiesterases. This document summarizes critical quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

Introduction

LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, was synthesized and characterized by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro.[1][2][3] It was developed as part of a research program focused on the discovery of new drug candidates for cardiovascular diseases. Preclinical studies have demonstrated its potential as a therapeutic agent for conditions associated with cardiac dysfunction, such as heart failure and myocardial infarction.[4][5]

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis protocol for LASSBio-294 has not been published in extensive public literature, its structure as a N-acylhydrazone suggests a synthesis route involving the condensation of a hydrazide with an aldehyde. The general reaction is depicted below.

G cluster_synthesis General Synthesis of N-acylhydrazones Hydrazide Hydrazide N-acylhydrazone N-acylhydrazone Hydrazide->N-acylhydrazone + Aldehyde Aldehyde Aldehyde

General synthesis pathway for N-acylhydrazones.

For LASSBio-294, this would involve the reaction of 3,4-methylenedioxybenzoyl hydrazide with thiophene-2-carboxaldehyde.

Pharmacological Profile

Inotropic and Lusitropic Effects

LASSBio-294 exhibits significant positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiac muscle.[2] Studies on isolated rat hearts and cardiac muscle preparations have consistently demonstrated a dose-dependent increase in contractile force.[6]

Mechanism of Action: Modulation of Intracellular Calcium

The primary mechanism underlying the cardiotonic effects of LASSBio-294 is the enhancement of intracellular calcium (Ca²⁺) cycling. Specifically, it increases the accumulation of Ca²⁺ into the sarcoplasmic reticulum (SR).[2][6] This leads to a greater release of Ca²⁺ during subsequent contractions, thereby augmenting contractile force.

Unlike many other inotropic agents, LASSBio-294 does not appear to directly inhibit phosphodiesterase type III (PDE3) or sensitize the contractile proteins to Ca²⁺.[6]

Role of Adenosine A2A Receptor Activation

Evidence suggests that the effects of LASSBio-294 are mediated through the activation of adenosine A2A receptors.[5] Activation of these G-protein coupled receptors in cardiomyocytes leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[7][8][9] PKA can then phosphorylate key proteins involved in Ca²⁺ handling, such as phospholamban, leading to enhanced SR Ca²⁺ uptake by the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[7][8]

G LASSBio-294 LASSBio-294 A2A Receptor A2A Receptor LASSBio-294->A2A Receptor activates Adenylyl Cyclase Adenylyl Cyclase A2A Receptor->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Phospholamban (PLN) Phospholamban (PLN) PKA->Phospholamban (PLN) phosphorylates SERCA SERCA Phospholamban (PLN)->SERCA disinhibits SR Ca2+ Uptake SR Ca2+ Uptake SERCA->SR Ca2+ Uptake enhances G cluster_protocol Isometric Tension Measurement Workflow Isolate Heart Isolate Heart Dissect Muscle Dissect Muscle Isolate Heart->Dissect Muscle Mount in Organ Bath Mount in Organ Bath Dissect Muscle->Mount in Organ Bath Stimulate & Record Baseline Stimulate & Record Baseline Mount in Organ Bath->Stimulate & Record Baseline Add LASSBio-294 Add LASSBio-294 Stimulate & Record Baseline->Add LASSBio-294 Record Response Record Response Add LASSBio-294->Record Response Analyze Data Analyze Data Record Response->Analyze Data

References

In Silico Modeling of N-(3-piperazin-1-ylphenyl)acetamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the interactions of N-(3-piperazin-1-yl)acetamide, a research compound belonging to the versatile class of piperazine-acetamide scaffolds. Due to the limited availability of specific experimental data for this compound, this document outlines a robust, methodology-driven approach based on established protocols for similar piperazine derivatives. The guide details a hypothetical study targeting the Dopamine D2 Receptor, a common target for piperazine-containing CNS-active compounds. It covers molecular docking, pharmacophore modeling, and simulated ADME properties, alongside detailed protocols for experimental validation via radioligand binding assays. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

N-(3-piperazin-1-ylphenyl)acetamide is a member of the piperazine-acetamide chemical class. The piperazine ring is a "privileged scaffold" in medicinal chemistry, known to impart favorable physicochemical properties and to be a constituent of numerous biologically active compounds with applications in oncology, infectious diseases, and central nervous system (CNS) disorders.[1] While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential activity at G-protein coupled receptors (GPCRs), a frequent target class for piperazine derivatives.

This guide presents a hypothetical, yet plausible, in silico investigation of this compound, postulating the Dopamine D2 Receptor (D2R) as a likely biological target. D2R is a well-validated target for antipsychotic and neurological drugs, and many known D2R ligands feature a piperazine core. The following sections will detail a complete workflow from initial in silico screening to experimental validation, providing researchers with a practical framework for assessing the potential of this and similar research compounds.

Hypothesized Biological Target and Signaling Pathway

For the purpose of this guide, we hypothesize that this compound acts as an antagonist at the Dopamine D2 Receptor. D2R is a Gαi-coupled receptor, and its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonism of D2R by a ligand like this compound would block this effect, thereby preventing the dopamine-induced downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Ligand This compound (Hypothesized Antagonist) Ligand->D2R Blocks G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Figure 1: Hypothesized D2R Antagonist Signaling Pathway.

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of a small molecule with a protein target involves several stages, from ligand and protein preparation to docking, analysis, and property prediction.

G PDB 1. Protein Structure Preparation (e.g., PDB ID: 6CM4 for D2R) Docking 3. Molecular Docking (Prediction of Binding Pose and Affinity) PDB->Docking LigandPrep 2. Ligand Preparation (2D to 3D, Energy Minimization) LigandPrep->Docking ADME 5. ADME/Tox Prediction (Drug-likeness and Safety Profile) LigandPrep->ADME Pharmacophore 4. Pharmacophore Modeling (Identification of Key Chemical Features) Docking->Pharmacophore Analysis 6. Data Analysis and Candidate Selection Docking->Analysis Pharmacophore->Analysis ADME->Analysis

Figure 2: General In Silico Modeling Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimation of the binding affinity through a scoring function.

Experimental Protocol: Molecular Docking of this compound into the Dopamine D2 Receptor

  • Protein Preparation:

    • Obtain the crystal structure of the human Dopamine D2 Receptor (e.g., PDB ID: 6CM4).

    • Using a molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation.

    • Generate possible ionization states at a physiological pH (e.g., 7.4).

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., OPLS3e).

  • Grid Generation:

    • Define the binding site on the D2R. This is typically centered on the location of the co-crystallized ligand or key conserved residues (e.g., Asp114 in TM3).

    • Generate a receptor grid that encompasses the defined binding site.

  • Docking Simulation:

    • Perform the docking calculation using software like Glide (Schrödinger) or AutoDock Vina.

    • Allow for flexible ligand conformations while keeping the receptor rigid or allowing for limited side-chain flexibility in the binding pocket.

    • Generate a set of possible binding poses (e.g., 10-20 poses).

  • Pose Analysis and Scoring:

    • Analyze the generated docking poses based on their docking scores (e.g., GlideScore, kcal/mol).

    • Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key residues in the D2R binding site.

Table 1: Hypothetical Molecular Docking Results

CompoundDocking Score (kcal/mol)Predicted Interacting ResiduesPredicted Interaction Type
This compound-8.5Asp114, Ser193, Phe390Ionic, Hydrogen Bond, Pi-Pi Stacking
Risperidone (Reference)-10.2Asp114, Ser193, Phe389, Trp386Ionic, Hydrogen Bond, Pi-Pi Stacking
Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Training Set Selection:

    • Compile a set of known D2R antagonists with a range of activities (e.g., from public databases like ChEMBL).

    • Include this compound in the dataset.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers.

  • Pharmacophore Model Generation and Validation:

    • Use software like PHASE (Schrödinger) or LigandScout to generate pharmacophore hypotheses.

    • Score and rank the hypotheses based on their ability to align the active molecules and distinguish them from inactive ones (if a set of inactives is available).

    • The best model will represent the key features required for D2R antagonism.

Table 2: Hypothetical Pharmacophore Model Features for D2R Antagonism

Feature TypeNumber of Features
Aromatic Ring2
Hydrogen Bond Acceptor1
Positive Ionizable1
Hydrophobic Group1
ADME/Tox Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for early assessment of a compound's drug-likeness.

Experimental Protocol: In Silico ADME/Tox Prediction

  • Input Structure:

    • Use the 2D or 3D structure of this compound.

  • Property Calculation:

    • Utilize software or web servers (e.g., SwissADME, QikProp) to calculate various physicochemical and pharmacokinetic properties.

    • Key properties include molecular weight, logP (lipophilicity), aqueous solubility, number of hydrogen bond donors and acceptors, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

    • Predict potential metabolic liabilities and toxicity risks (e.g., hERG inhibition, mutagenicity).

Table 3: Predicted ADME Properties for this compound

PropertyPredicted ValueAcceptable Range
Molecular Weight219.29 g/mol < 500
logP1.85-0.4 to +5.6
Aqueous Solubility (logS)-2.5> -4.0
H-bond Donors2≤ 5
H-bond Acceptors3≤ 10
Lipinski's Rule Violations0≤ 1

Experimental Validation

The predictions from in silico models must be validated through experimental assays. A radioligand binding assay is the gold standard for determining the binding affinity of a compound to its target receptor.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the human Dopamine D2 Receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[2]

  • Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable D2R radioligand (e.g., [³H]-Spiperone) with the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[2]

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Table 4: Hypothetical Radioligand Binding Assay Results

CompoundIC50 (nM)Ki (nM)
This compound15075
Risperidone (Reference)52.5

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico and experimental workflow for the characterization of this compound as a potential Dopamine D2 Receptor antagonist. By employing molecular docking, pharmacophore modeling, and ADME/Tox predictions, researchers can generate initial hypotheses about the compound's binding mode, key structural features for activity, and its drug-like properties. Subsequent experimental validation through techniques such as radioligand binding assays is crucial to confirm these computational predictions and accurately quantify the compound's affinity for its target. The methodologies and data presentation formats provided herein serve as a robust template for the investigation of novel research compounds in the early stages of drug discovery.

References

The Multifaceted Biological Activities of Piperazine-Acetamide Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine-acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core has been successfully functionalized to yield potent anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to support ongoing drug discovery and development efforts.

Anticancer Activity: Targeting Key Signaling Pathways

Piperazine-acetamide derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

A novel piperazine derivative has been shown to effectively inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL[1][2]. The inhibition of these pathways disrupts downstream signaling cascades that are crucial for cancer cell growth and survival. Another study on a novel piperazine compound demonstrated its ability to induce apoptosis through both extrinsic and intrinsic pathways, highlighting the multifaceted nature of its anticancer effects[3].

Quantitative Anticancer Activity Data

The anticancer efficacy of various piperazine-acetamide derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8h MCF-7 (Breast Cancer)18.62 ± 1.41[4]
8g MCF-7 (Breast Cancer)50.19 ± 2.28[4]
PCC SNU-475 (Liver Cancer)6.98 ± 0.11 (µg/ml)[3]
PCC SNU-423 (Liver Cancer)7.76 ± 0.45 (µg/ml)[3]
Compound 23 MDA-MB-468 (Breast Cancer)1.00[5]
Compound 25 HOP-92 (Non-small cell lung cancer)1.35[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562, HeLa, AGS)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Piperazine-acetamide test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-acetamide compounds in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway Diagram: Anticancer Mechanism

The following diagram illustrates the inhibition of key cancer signaling pathways by piperazine-acetamide derivatives.

anticancer_pathway Piperazine_Acetamide Piperazine-Acetamide Scaffold PI3K PI3K Piperazine_Acetamide->PI3K Inhibits Src Src Family Kinases Piperazine_Acetamide->Src Inhibits BCR_ABL BCR-ABL Piperazine_Acetamide->BCR_ABL Inhibits Apoptosis Apoptosis Piperazine_Acetamide->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Src->Proliferation BCR_ABL->Proliferation antimicrobial_workflow Start Start: Prepare Piperazine- Acetamide Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Start->Serial_Dilution Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Plates Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Read MIC Results (Visual or Spectrophotometric) Incubate->Read_Results End End: Determine MIC Read_Results->End neuroprotective_pathway Piperazine_Derivative Piperazine Derivative TRPC6 TRPC6 Channel Piperazine_Derivative->TRPC6 Potentiates Wnt Wnt Signaling Pathway Piperazine_Derivative->Wnt Activates Ca_Influx Neuronal Ca²⁺ Influx TRPC6->Ca_Influx Neuroprotection Neuroprotection & Synaptic Stability Ca_Influx->Neuroprotection Beta_Catenin β-Catenin Stabilization Wnt->Beta_Catenin Beta_Catenin->Neuroprotection Amyloid_Toxicity Amyloid Toxicity Amyloid_Toxicity->Neuroprotection

References

Methodological & Application

Application Notes and Protocols: N-(3-piperazin-1-ylphenyl)acetamide in Cardiac Muscle Contractility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-piperazin-1-ylphenyl)acetamide is a synthetic compound featuring a piperazine-acetamide scaffold. The piperazine ring is a common motif in medicinal chemistry, known to impart a range of biological activities to molecules.[1] Derivatives of piperazine have been investigated for various therapeutic applications, and some have been shown to modulate muscle function.[2][3][4] Notably, piperazine itself has been observed to depress both the rate and force of contraction in cardiac muscle preparations.[2] This suggests that this compound and its analogs are compounds of interest for screening for potential effects on cardiac muscle contractility.

These application notes provide a framework for evaluating the effects of this compound on cardiac muscle contractility using established in vitro methodologies. The protocols detailed below are designed to enable researchers to characterize the potential positive or negative inotropic effects of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Dose-Response Effect of this compound on Cardiomyocyte Contractility Parameters

Concentration (µM)Peak Shortening (% of Baseline)Time to Peak Contraction (ms)Time to 90% Relaxation (ms)Beating Rate (beats/min)
Vehicle Control100 ± 5150 ± 10300 ± 2060 ± 5
0.1
1
10
100

Table 2: Effect of this compound on Isolated Cardiac Muscle Tissue Contractility

Concentration (µM)Developed Force (mN)Rate of Force Development (+dF/dt, mN/ms)Rate of Relaxation (-dF/dt, mN/ms)
Vehicle Control10.0 ± 1.550 ± 840 ± 7
0.1
1
10
100

Signaling Pathways

The contractility of cardiac muscle is a complex process regulated by intricate signaling pathways. A potential mechanism of action for a piperazine-containing compound could involve modulation of ion channels, G-protein coupled receptors, or intracellular calcium handling. The following diagram illustrates a simplified overview of the key signaling pathways in cardiac muscle excitation-contraction coupling.

extracellular Extracellular Space intracellular Intracellular Space sr Sarcoplasmic Reticulum (SR) relaxation Relaxation sr->relaxation myofilaments Myofilaments (Actin-Myosin) contraction Contraction myofilaments->contraction ap Action Potential ltcc L-type Ca2+ Channel ap->ltcc Depolarization ca_influx Ca2+ Influx ltcc->ca_influx ryr Ryanodine Receptor (RyR2) ca_influx->ryr Triggers cicr Ca2+-Induced Ca2+ Release (CICR) ryr->cicr ca_transient Intracellular Ca2+ Transient cicr->ca_transient troponin Troponin C ca_transient->troponin Binds to serca SERCA2a ca_transient->serca Sequesters troponin->myofilaments Conformational Change ca_uptake Ca2+ Uptake serca->ca_uptake ca_uptake->sr

Caption: Simplified signaling pathway of cardiac muscle excitation-contraction coupling.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of this compound on cardiac muscle contractility.

Protocol 1: In Vitro Contractility Assay Using Human iPSC-Derived Cardiomyocytes

This protocol utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the effects of the test compound on cellular contractility.[5][6]

Experimental Workflow:

start Start plate_cells Plate hiPSC-CMs on Matrigel-coated plates start->plate_cells culture Culture for 7-10 days (until spontaneous beating) plate_cells->culture baseline Record baseline contractility culture->baseline add_compound Add this compound (or vehicle) baseline->add_compound incubate Incubate for 30 minutes add_compound->incubate record_post Record post-treatment contractility incubate->record_post analyze Analyze data (e.g., sarcomere shortening, beat rate) record_post->analyze end End analyze->end start Start dissect Dissect cardiac muscle (e.g., ventricular trabeculae) start->dissect mount Mount tissue in organ bath with force transducer dissect->mount equilibrate Equilibrate and pace electrically mount->equilibrate baseline Record baseline contractile force equilibrate->baseline add_compound Add cumulative concentrations of This compound baseline->add_compound record_response Record contractile response at each concentration add_compound->record_response analyze Analyze data (e.g., developed force, +dF/dt, -dF/dt) record_response->analyze end End analyze->end

References

LASSBio-294: Application Notes and Protocols for Investigating a Novel Cardioprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LASSBio-294, a promising thienylhydrazone derivative with significant potential as a therapeutic for cardiac dysfunction. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for researchers to investigate its effects.

Introduction

LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone) is a novel synthetic compound that has demonstrated both positive inotropic and lusitropic (improved relaxation) effects on cardiac muscle.[1][2] It has shown potential in preventing cardiac remodeling and dysfunction following myocardial infarction (MI).[1] Its multifaceted mechanism of action involves modulation of intracellular calcium handling and activation of crucial signaling pathways, making it a compelling candidate for the treatment of heart failure.[1][3]

Mechanism of Action

LASSBio-294 exerts its cardioprotective effects through two primary mechanisms:

  • Enhanced Sarcoplasmic Reticulum Ca²⁺ Handling: The compound directly improves the function of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes.[1][2] Specifically, LASSBio-294 increases the uptake of calcium into the SR, leading to a greater calcium load available for release during subsequent contractions.[2][4] This enhanced calcium cycling results in a stronger force of contraction (positive inotropy) without significantly altering the sensitivity of the contractile proteins to calcium.[2][4]

  • Vasodilatory and Anti-inflammatory Effects: LASSBio-294 also exhibits vasodilatory properties, likely through the inhibition of phosphodiesterase 5 (PDE5), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[5] This contributes to reduced afterload on the heart. Additionally, it is suggested to act as an agonist of adenosine A2A receptors, which can mediate anti-inflammatory and anti-fibrotic effects, further protecting the heart from remodeling after injury.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on LASSBio-294.

Table 1: In Vitro Effects of LASSBio-294 on Cardiac Contractility

ParameterTissue/Cell TypeConcentrationEffectReference
Spontaneous ContractionsIsolated Rat Hearts25 µM128.0 ± 0.7% of control (maximal effect)[2]
Twitch Tension (Atrial)Electrically Stimulated Rat Atrial Muscle200 µM163.1 ± 18.4% increase[2]
Twitch Tension (Papillary)Electrically Stimulated Rat Papillary Muscle200 µM153.5 ± 28.5% increase[2]
Twitch Tension (Ventricular)Electrically Stimulated Rat Ventricular Muscle200 µM201.5 ± 18.5% increase[2]
SR Ca²⁺ UptakeSaponin-Skinned Rat Ventricular Cells100 µM40% increase[2]

Table 2: In Vivo Effects of LASSBio-294 in a Rat Model of Myocardial Infarction

ParameterTreatment GroupValueControl (MI + Vehicle)Reference
Left Ventricular End-Diastolic Pressure (LVEDP)MI + LASSBio-294 (2 mg/kg/day, i.p.)ReducedIncreased post-MI[1]
Collagen Volume FractionMI + LASSBio-294 (2 mg/kg/day, i.p.)ReducedIncreased post-MI[1]
Cardiac HypertrophyMI + LASSBio-294 (2 mg/kg/day, i.p.)Partially revertedPresent post-MI[1]
Ejection Fraction (SHR-MI)LASSBio-294 (5 mg/kg, p.o.)73.2 ± 1.0 %25.3 ± 6.4 %[7]
Fractional Shortening (SHR-MI)LASSBio-294 (5 mg/kg, p.o.)43.5 ± 6.6 %25.3 ± 11.0 %[7]

Table 3: Vasodilatory Effects of LASSBio-294

ParameterTissueIC₅₀NotesReference
RelaxationIsolated Rat Aortic Rings74 µMEndothelium-dependent[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of LASSBio-294 and a general workflow for its evaluation.

LASSBio294_Signaling_Pathway cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte LASSBio294_V LASSBio-294 PDE5 PDE5 LASSBio294_V->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades sGC sGC sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation LASSBio294_C LASSBio-294 SERCA SERCA2a LASSBio294_C->SERCA Enhances activity A2AR Adenosine A2A Receptor LASSBio294_C->A2AR Activates Ca_cyto Cytosolic Ca²⁺ SR Sarcoplasmic Reticulum (SR) Ca_SR SR Ca²⁺ Ca_cyto->SR Uptake Contraction Increased Contraction Ca_SR->Contraction Increased release AC Adenylyl Cyclase A2AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Anti_inflammatory Anti-inflammatory Anti-fibrotic Effects PKA->Anti_inflammatory

Caption: Proposed signaling pathways for LASSBio-294 in cardiomyocytes and vascular smooth muscle.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Isolated_Heart Isolated Heart Perfusion (Langendorff) Contractility Assess Contractility (dP/dt, Twitch Force) Isolated_Heart->Contractility Skinned_Fibers Skinned Cardiac Fibers Calcium Measure Ca²⁺ Uptake (Caffeine-induced contracture) Skinned_Fibers->Calcium Aortic_Rings Isolated Aortic Rings Vasodilation Evaluate Vasodilation (IC₅₀) Aortic_Rings->Vasodilation MI_Model Myocardial Infarction (Animal Model) Hemodynamics Hemodynamic Measurements (LV Pressure) MI_Model->Hemodynamics Echocardiography Echocardiography MI_Model->Echocardiography Histology Histological Analysis (Fibrosis, Hypertrophy) MI_Model->Histology Function Assess Cardiac Function (EF, FS) Hemodynamics->Function Echocardiography->Function Remodeling Quantify Cardiac Remodeling (Collagen, Heart Weight) Histology->Remodeling

References

Application Notes and Protocols for LASSBio-294 in the Study of Intracellular Calcium Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-294, a novel thienylhydrazone derivative, has emerged as a significant pharmacological tool for investigating intracellular calcium (Ca²⁺) regulation, particularly within cardiac myocytes. As a positive inotropic agent, it enhances myocardial contractility by modulating sarcoplasmic reticulum (SR) Ca²⁺ handling. These application notes provide a comprehensive overview of LASSBio-294, its mechanism of action, and detailed protocols for its use in studying intracellular Ca²⁺ dynamics.

Mechanism of Action

LASSBio-294 exerts its effects on intracellular Ca²⁺ regulation primarily through its activity as an agonist of the adenosine A₂A receptor.[1] This interaction initiates a signaling cascade that leads to an increase in the uptake of Ca²⁺ into the sarcoplasmic reticulum, a critical intracellular Ca²⁺ store. The enhanced SR Ca²⁺ load results in a greater release of Ca²⁺ during subsequent cellular excitation, thereby increasing the force of muscle contraction.[2][3]

Key aspects of LASSBio-294's mechanism include:

  • Increased SR Ca²⁺ Uptake: LASSBio-294 has been shown to increase Ca²⁺ uptake into the SR.[3] This is, at least in part, attributed to the restoration of sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) levels, particularly in pathological conditions like myocardial infarction.[1]

  • No Direct Ca²⁺ Release: Studies have indicated that LASSBio-294 does not directly induce the release of Ca²⁺ from the SR.[2]

  • Minimal Effect on Myofilament Ca²⁺ Sensitivity: The compound does not significantly alter the sensitivity of the contractile proteins to Ca²⁺.[2][3]

The proposed signaling pathway for LASSBio-294 is illustrated below.

LASSBio_294_Signaling_Pathway LASSBio294 LASSBio-294 A2AR Adenosine A2A Receptor LASSBio294->A2AR Agonist G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PLB Phospholamban (PLB) PKA->PLB Phosphorylates (Inhibits) SERCA SERCA2a PKA->SERCA Increases Expression PLB->SERCA Inhibits SR Sarcoplasmic Reticulum SERCA->SR Pumps Ca2+ into Ca_uptake Increased Ca2+ Uptake SERCA->Ca_uptake Ca_store Increased SR Ca2+ Store SR->Ca_store Ca_uptake->Ca_store Contraction Enhanced Contraction Ca_store->Contraction Leads to

Proposed signaling pathway of LASSBio-294 in cardiac myocytes.

Data Presentation

The following tables summarize the quantitative data on the effects of LASSBio-294 on various parameters of cardiac muscle function.

Table 1: Inotropic Effects of LASSBio-294

PreparationParameterConcentrationEffect
Isolated Rat HeartsSpontaneous Contractions25 µM128.0 ± 0.7% of control (maximal effect)[3]
Electrically Stimulated Rat Atrial MuscleTwitch Tension200 µM163.1 ± 18.4% increase[3]
Electrically Stimulated Rat Papillary MuscleTwitch Tension200 µM153.5 ± 28.5% increase[3]
Electrically Stimulated Rat Ventricular MuscleTwitch Tension200 µM201.5 ± 18.5% increase[3]

Table 2: Effects of LASSBio-294 on SR Ca²⁺ Handling in Saponin-Skinned Ventricular Cells

ParameterConcentrationEffect
SR Ca²⁺ Uptake100 µM40% increase[3]
Caffeine-Induced Contracture (EC₅₀)5.4 µMIncreased caffeine response by up to 44.4 ± 8.6%[2]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of LASSBio-294 on intracellular Ca²⁺ regulation are provided below.

Protocol 1: Preparation of Saponin-Skinned Cardiac Muscle Fibers

This protocol allows for the direct study of sarcoplasmic reticulum function by selectively permeabilizing the sarcolemma while leaving the SR intact.

Materials:

  • Rat ventricular papillary muscles

  • Relaxing solution (pCa 9.0)

  • Skinning solution (Relaxing solution with 50 µg/mL saponin)

  • Cryoprotectant solution (Relaxing solution with 50% glycerol)

  • Force transducer and data acquisition system

Procedure:

  • Excise the heart from a euthanized rat and place it in ice-cold Krebs solution.

  • Dissect ventricular papillary muscles in cold relaxing solution.

  • Tie the ends of the muscle with silk sutures.

  • Incubate the muscle in skinning solution for 30 minutes at 4°C with gentle agitation.

  • Wash the skinned fibers three times with relaxing solution to remove the saponin.

  • Store the skinned fibers in cryoprotectant solution at -20°C for later use.

Protocol 2: Measurement of SR Ca²⁺ Uptake in Skinned Fibers

This protocol assesses the effect of LASSBio-294 on the ability of the SR to take up Ca²⁺.

Materials:

  • Saponin-skinned cardiac fibers

  • Relaxing solution (pCa 9.0)

  • Loading solution (pCa 6.6)

  • Releasing solution (Relaxing solution with 20 mM caffeine)

  • LASSBio-294 stock solution (dissolved in DMSO)

  • Force transducer and data acquisition system

Procedure:

  • Mount a skinned fiber between a force transducer and a length controller.

  • Bathe the fiber in relaxing solution to establish a baseline.

  • To load the SR with Ca²⁺, incubate the fiber in the loading solution for a defined period (e.g., 3 minutes). This can be done in the absence (control) or presence of various concentrations of LASSBio-294.

  • Wash the fiber briefly in relaxing solution to remove excess Ca²⁺.

  • Induce Ca²⁺ release from the SR by exposing the fiber to the releasing solution containing caffeine.

  • Record the resulting force transient (caffeine-induced contracture). The amplitude of this contracture is proportional to the amount of Ca²⁺ taken up by the SR.

  • Compare the amplitude of the caffeine-induced contracture in the presence and absence of LASSBio-294 to determine its effect on SR Ca²⁺ uptake.

SR_Ca_Uptake_Workflow cluster_prep Fiber Preparation cluster_exp Experimental Steps cluster_analysis Data Analysis Mount Mount Skinned Fiber Relax Equilibrate in Relaxing Solution (pCa 9.0) Mount->Relax Load Load SR with Ca2+ (pCa 6.6) +/- LASSBio-294 Relax->Load Wash Wash in Relaxing Solution Load->Wash Release Release SR Ca2+ with Caffeine Wash->Release Record Record Force Transient Release->Record Compare Compare Contracture Amplitude (Control vs. LASSBio-294) Record->Compare

References

Application Notes and Protocols: N-(3-piperazin-1-ylphenyl)acetamide in Antimicrobial and Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial and antifungal activity of the specific compound N-(3-piperazin-1-ylphenyl)acetamide is limited in the reviewed literature. The following application notes and protocols are based on studies of structurally related piperazine-acetamide derivatives and analogs. This information serves as a representative guide to the potential applications and methodologies for evaluating the antimicrobial and antifungal properties of this class of compounds.

Introduction

The piperazine ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial and antifungal effects. The acetamide moiety is also a common feature in many bioactive molecules. The combination of these two scaffolds in compounds like this compound suggests a potential for antimicrobial and antifungal efficacy. This document provides a summary of reported quantitative data for related compounds and detailed experimental protocols for in vitro assays.

Data Presentation: Antimicrobial and Antifungal Activity of Piperazine-Acetamide Derivatives

The following tables summarize the antimicrobial and antifungal activities of various N-phenylacetamide and piperazine derivatives, providing insights into the potential efficacy of the core structure.

Table 1: Antifungal Activity of N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide Derivatives [1][2]

CompoundTest OrganismMIC (µmol/mL)
7aTrichophyton rubrum0.125
Epidermophyton floccosum0.250
Malassezia furfur0.125
7bTrichophyton rubrum0.062
Epidermophyton floccosum0.125
Malassezia furfur0.062
7cTrichophyton rubrum0.250
Epidermophyton floccosum0.125
Malassezia furfur0.250
Ketoconazole (Standard)Trichophyton rubrum0.031
Epidermophyton floccosum0.031
Malassezia furfur0.031

Table 2: Antibacterial and Antifungal Activity of Substituted Phenyl Acetamide Piperazine Derivatives [3][4]

CompoundBacterial StrainAntifungal StrainActivity
Substituted Phenyl Acetamide Piperazine DerivativeStaphylococcus aureusCandida albicansGood
Streptococcus pyogenesAspergillus nigerGood (one compound)
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Ciprofloxacin (Standard)Gram-positive & Gram-negative bacteria-High
Griseofulvin (Standard)-Aspergillus nigerHigh

Table 3: Antimicrobial Activity of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) Derivatives [5][6][7]

CompoundBacterial StrainFungal StrainActivity
Sulfonamide Derivatives (6a-e)VariousCandida albicansSignificant
Alkylated Derivatives (8a-e)VariousAspergillus flavusSignificant
Nystatin (Standard)-Various fungiHigh

Table 4: In Vitro Antimicrobial Activity of 2-(4-((5-bromo-2-methoxyphenyl)sulfonyl) piperazine-1-yl) acetamide Derivatives [8]

CompoundBacterial StrainsFungal StrainsActivity
7d, 7e, 7f, 7j, 7k, 7lFour bacterial strainsTwo fungal strainsRelatively good

Experimental Protocols

The following are detailed protocols for common antimicrobial and antifungal assays applicable to the evaluation of this compound and its derivatives.

Protocol 1: Agar Well Diffusion Method for Antibacterial Screening

This method is used for the preliminary screening of antibacterial activity.

Materials:

  • Nutrient Agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Test compound solutions at various concentrations (e.g., 6.25 to 100 µg/mL)

  • Standard antibiotic solution (e.g., Ciprofloxacin)

  • Solvent control (e.g., DMSO)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates uniformly with the test bacterial culture.

  • Using a sterile cork borer, create wells of approximately 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Bacterial or fungal cultures

  • Test compound stock solution

  • Standard antimicrobial agent

  • Spectrophotometer or microplate reader

Procedure:

  • Dispense 100 µL of nutrient broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the test microorganism and add a defined volume to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance with a microplate reader.

Protocol 3: Turbidimetric Method for Antifungal Susceptibility Testing[1]

This method relies on measuring the turbidity of a fungal culture to determine growth inhibition.

Materials:

  • Fungal cultures (e.g., Trichophyton rubrum, Epidermophyton floccosum, Malassezia furfur)

  • Sabouraud Dextrose Broth

  • Test compound solutions

  • Standard antifungal agent (e.g., Ketoconazole)

  • Spectrophotometer

Procedure:

  • Prepare a standardized suspension of the fungal spores.

  • In a series of test tubes, prepare different concentrations of the test compound in the broth.

  • Inoculate each tube with the fungal suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the tubes at an appropriate temperature for a specified period (e.g., 7 days).

  • Measure the turbidity of each tube using a spectrophotometer at a specific wavelength (e.g., 530 nm).

  • Compare the turbidity of the test samples to the controls to determine the extent of growth inhibition.

Mandatory Visualizations

Antimicrobial_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Piperazine-Acetamide Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization primary_screening Primary Screening (e.g., Agar Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination docking Molecular Docking Studies mic_determination->docking enzyme_assays Enzyme Inhibition Assays docking->enzyme_assays

Caption: General workflow for antimicrobial drug discovery and evaluation.

Agar_Well_Diffusion_Workflow prep_plate Prepare Inoculated Nutrient Agar Plate create_wells Create Wells with Sterile Cork Borer prep_plate->create_wells add_samples Add Test Compound, Standard, and Control to Wells create_wells->add_samples incubate Incubate at 37°C for 24 hours add_samples->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Broth_Microdilution_Workflow prep_plate Prepare Serial Dilutions of Test Compound in 96-Well Plate add_inoculum Add Standardized Microbial Inoculum to all Wells prep_plate->add_inoculum incubate Incubate under Appropriate Conditions add_inoculum->incubate read_results Determine MIC by Visual Inspection or Absorbance Reading incubate->read_results

Caption: Workflow for the Broth Microdilution MIC determination.

References

Application Notes and Protocols for Utilizing LASSBio-294 in the Prevention of Myocardial Infarction-Induced Cardiac Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, frequently leading to progressive cardiac remodeling and heart failure. LASSBio-294, a novel thienylhydrazone derivative, has emerged as a promising therapeutic agent in preclinical studies for mitigating the adverse consequences of MI.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the cardioprotective effects of LASSBio-294.

LASSBio-294 exhibits both positive inotropic (increasing the force of contraction) and lusitropic (improving relaxation) properties.[1] Its primary mechanism of action involves the enhancement of intracellular calcium (Ca²⁺) regulation within cardiomyocytes. Specifically, LASSBio-294 has been shown to restore the function of the sarcoplasmic reticulum (SR), a key organelle in Ca²⁺ handling, by increasing Ca²⁺ uptake.[1][3][4] Furthermore, it enhances the sensitivity of contractile proteins to Ca²⁺, thereby improving cardiac contractility.[1] In animal models of MI, treatment with LASSBio-294 has been demonstrated to reduce cardiac hypertrophy, decrease collagen deposition (fibrosis), and improve hemodynamic parameters such as left ventricular end-diastolic pressure.[1][2] The cardioprotective effects of LASSBio-294 may also be linked to the activation of adenosine A2A receptors.[5]

These notes offer a comprehensive guide to the experimental procedures for evaluating the efficacy of LASSBio-294, including in vivo models of myocardial infarction and in vitro assessments of cardiac muscle function.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on LASSBio-294.

Table 1: Effects of LASSBio-294 on Cardiac Remodeling and Hemodynamics in a Rat Model of Myocardial Infarction

ParameterShamMI + VehicleMI + LASSBio-294 (2 mg/kg)
Cardiac Hypertrophy (Heart Weight/Body Weight, mg/g) 2.6 ± 0.13.2 ± 0.12.8 ± 0.1#
Nuclear Density (nuclei/mm²) 2800 ± 2004200 ± 3003100 ± 250#
Collagen Volume Fraction (%) 3.5 ± 0.512.0 ± 1.56.0 ± 1.0#
Left Ventricular End-Diastolic Pressure (LVEDP, mmHg) 5 ± 118 ± 29 ± 1#

*p < 0.05 vs. Sham; #p < 0.05 vs. MI + Vehicle Data adapted from Costa et al., 2010.[1][2]

Table 2: In Vitro Effects of LASSBio-294 on Cardiac Muscle Contractility and Calcium Handling

ParameterControlLASSBio-294
Spontaneous Contractions of Isolated Hearts (% of control, 25 µM) 100128.0 ± 0.7
Twitch Tension in Isolated Ventricular Muscle (% of control, 200 µM) 100201.5 ± 18.5
SR Ca²⁺ Uptake in Skinned Ventricular Cells (%, 100 µM) 100140

Data adapted from Sudo et al., 2001.[3][4]

Experimental Protocols

Protocol 1: In Vivo Myocardial Infarction Model and LASSBio-294 Administration

Objective: To induce myocardial infarction in rats and evaluate the therapeutic efficacy of LASSBio-294 on cardiac remodeling and function.

Materials:

  • Male Wistar rats (200-250 g)

  • LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone)

  • Vehicle (e.g., Dimethyl sulfoxide - DMSO)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments for thoracotomy

  • Suture materials (e.g., 6-0 silk)

  • Ventilator

  • Intraperitoneal injection supplies

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Anesthetize the animals using an appropriate anesthetic regimen.

  • Surgical Procedure (Myocardial Infarction):

    • Intubate the rat and provide artificial ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a silk suture to induce myocardial infarction.

    • In sham-operated animals, the suture is passed under the LAD artery but not tied.

    • Close the chest in layers and allow the animal to recover.

  • LASSBio-294 Administration:

    • Randomly divide the animals into three groups: Sham, MI + Vehicle, and MI + LASSBio-294.

    • Starting 24 hours post-surgery, administer LASSBio-294 (2 mg/kg) or vehicle daily via intraperitoneal injection for 4 weeks.[1][2]

  • Endpoint Analysis (after 4 weeks):

    • Hemodynamic Measurements: Anesthetize the animals and insert a catheter into the left ventricle via the right carotid artery to measure parameters such as Left Ventricular End-Diastolic Pressure (LVEDP).

    • Histological Analysis: Euthanize the animals and excise the hearts. Fix the hearts in 10% formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for nuclear density, Picrosirius Red for collagen).

    • Cardiac Hypertrophy Assessment: Measure the heart weight and body weight of the animals and calculate the ratio.

Protocol 2: In Vitro Assessment of Cardiac Contractility in Isolated Heart Preparations

Objective: To evaluate the direct effects of LASSBio-294 on the contractility of isolated hearts.

Materials:

  • Male Wistar rats (200-250 g)

  • Langendorff apparatus

  • Krebs-Henseleit solution

  • LASSBio-294

  • Force transducer and data acquisition system

Procedure:

  • Heart Isolation: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Langendorff Perfusion:

    • Mount the aorta on the cannula of the Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature (37°C) and pressure.

  • Contractility Measurement:

    • Attach a force transducer to the apex of the heart to record isometric contractions.

    • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • LASSBio-294 Perfusion:

    • After stabilization, perfuse the heart with Krebs-Henseleit solution containing increasing concentrations of LASSBio-294 (e.g., up to 25 µM).[4]

    • Record the changes in spontaneous heart contractions.

Protocol 3: Calcium Uptake Assay in Saponin-Skinned Cardiac Fibers

Objective: To determine the effect of LASSBio-294 on sarcoplasmic reticulum Ca²⁺ uptake.

Materials:

  • Rat ventricular tissue

  • Saponin solution

  • Solutions with varying Ca²⁺ concentrations (pCa solutions)

  • Caffeine solution

  • LASSBio-294

  • Force transducer and data acquisition system

Procedure:

  • Preparation of Skinned Fibers:

    • Dissect small muscle fiber bundles from the rat ventricle.

    • Chemically "skin" the fibers by incubating them in a relaxing solution containing saponin. This permeabilizes the cell membrane while keeping the SR intact.

  • Experimental Setup:

    • Mount the skinned fiber between a force transducer and a fixed hook in an experimental chamber.

  • SR Ca²⁺ Loading and Release:

    • Expose the fiber to a loading solution containing a specific Ca²⁺ concentration to allow the SR to accumulate Ca²⁺.

    • Induce Ca²⁺ release and subsequent contraction by rapidly applying a caffeine solution. The magnitude of the caffeine-induced contraction is proportional to the amount of Ca²⁺ taken up by the SR.

  • Effect of LASSBio-294:

    • Repeat the SR Ca²⁺ loading and release protocol in the presence of LASSBio-294 (e.g., 100 µM) in the loading solution.[3][4]

    • Compare the amplitude of the caffeine-induced contractions with and without LASSBio-294 to determine its effect on SR Ca²⁺ uptake.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cardiomyocyte LASSBio294 LASSBio-294 A2AR Adenosine A2A Receptor LASSBio294->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PLN Phospholamban (PLN) PKA->PLN Phosphorylates (Inhibits PLN's inhibition of SERCA2a) SERCA2a SERCA2a PLN->SERCA2a Inhibits SR Sarcoplasmic Reticulum (SR) SERCA2a->SR Increased Ca²⁺ Uptake Ca_cyto Cytosolic Ca²⁺ SR->Ca_cyto Reduced diastolic Ca²⁺ Ca_SR Ca²⁺ Myofilaments Myofilaments Contraction Improved Contraction & Relaxation Myofilaments->Contraction Ca_cyto->Myofilaments Enhanced sensitivity

Caption: Proposed signaling pathway of LASSBio-294 in cardiomyocytes.

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Studies MI Myocardial Infarction Induction (LAD Ligation) in Rats Treatment Daily Intraperitoneal Administration of LASSBio-294 (2 mg/kg) or Vehicle for 4 Weeks MI->Treatment Analysis Endpoint Analysis Treatment->Analysis Hemodynamics Hemodynamic Measurements (e.g., LVEDP) Analysis->Hemodynamics Histology Histological Analysis (Hypertrophy, Fibrosis) Analysis->Histology IsolatedHeart Isolated Heart (Langendorff) Contractility Measure Contractility with LASSBio-294 IsolatedHeart->Contractility SkinnedFibers Saponin-Skinned Cardiac Fibers CaUptake Measure SR Ca²⁺ Uptake with LASSBio-294 SkinnedFibers->CaUptake

Caption: Experimental workflow for evaluating LASSBio-294.

References

Application Notes and Protocols for N-(3-piperazin-1-ylphenyl)acetamide and its Analogs in Neurodegenerative Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-acetamide scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its derivatives are of significant interest in the investigation of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases due to their ability to interact with multiple, disease-relevant targets.[2][3][4] This document provides an overview of the potential applications of N-(3-piperazin-1-ylphenyl)acetamide and its analogs, along with representative protocols for their synthesis and evaluation in a research setting. While specific data for this compound is limited, the information presented here is based on closely related compounds and provides a framework for its investigation.

Potential Mechanisms of Action in Neurodegenerative Disorders

Piperazine-acetamide derivatives have been explored for their effects on several key pathways implicated in neurodegeneration:

  • Cholinesterase Inhibition: In Alzheimer's disease, the breakdown of the neurotransmitter acetylcholine by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) contributes to cognitive decline. Several piperazine derivatives have been shown to inhibit these enzymes, thereby increasing acetylcholine levels.[5][6][7]

  • Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Certain piperazine-containing compounds have demonstrated the ability to inhibit Aβ aggregation and disaggregate pre-formed fibrils.[2][3][5]

  • Dopamine Receptor Modulation: In Parkinson's disease, the loss of dopaminergic neurons leads to motor and non-motor symptoms.[8] Piperazine derivatives have been designed as agonists for dopamine D2 and D3 receptors, aiming to restore dopaminergic signaling.[4][9]

  • Neuroprotection: Beyond specific targets, some piperazine analogs have shown neuroprotective effects in cell-based models of neurotoxicity, suggesting they may help protect neurons from damage.[4][6]

Data Presentation: Biological Activities of Representative Piperazine-Acetamide Analogs

The following tables summarize the reported biological activities of various piperazine derivatives from the literature. This data can serve as a benchmark for the evaluation of this compound.

Table 1: Cholinesterase Inhibition by Piperazine Derivatives

CompoundTargetIC50 (µM)Source
Benzimidazole Derivative 3bBChE5.18[6]
Benzimidazole Derivative 3dBChE5.22[6]
Benzothiazole Derivative 3cAChE0.030[7]
Donepezil (Reference)AChE0.0201[7]

Table 2: Dopamine Receptor Binding and Functional Activity of Piperazine Analogs

CompoundReceptorKi (nM)EC50 (nM)Source
Haloperidol (Reference)D20.89-[9]
Aripiprazole (Reference)D20.34-[9]
Aripiprazole (Reference)D30.8-[9]
Cariprazine (Reference)D20.49-[9]
Cariprazine (Reference)D30.085-[9]
(-)-9bD3-0.10[4]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of this compound and its analogs.

Protocol 1: Representative Synthesis of N-(Aryl)-2-(piperazin-1-yl)acetamide Derivatives

This protocol is a general method adapted from the synthesis of similar compounds.[10][11]

Workflow for Synthesis of N-(Aryl)-2-(piperazin-1-yl)acetamide Derivatives

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Characterization A Dissolve piperazine and a base (e.g., K2CO3) in a suitable solvent (e.g., acetone). B Add a catalytic amount of potassium iodide. A->B C Heat the mixture to 60°C. B->C D Slowly add the corresponding 2-chloro-N-arylacetamide to the reaction mixture. C->D E Monitor the reaction progress by HPLC. D->E F After completion, cool the mixture and filter off inorganic salts. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by column chromatography or recrystallization. G->H I Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry. H->I

Caption: General workflow for the synthesis of N-(aryl)-2-(piperazin-1-yl)acetamide derivatives.

Materials:

  • Piperazine

  • Appropriate 2-chloro-N-arylacetamide (e.g., 2-chloro-N-(3-aminophenyl)acetamide)

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Acetone (or other suitable solvent)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in dry acetone.

  • Add a catalytic amount of potassium iodide.

  • Heat the mixture to 60°C with stirring.

  • Dissolve the 2-chloro-N-arylacetamide (1.0 equivalent) in a minimal amount of acetone and add it dropwise to the reaction mixture.

  • Allow the reaction to proceed at 60°C for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for assessing the inhibition of AChE and BChE.

G cluster_0 Normal Synaptic Transmission cluster_1 With Piperazine-Acetamide Inhibitor ACh Acetylcholine (ACh) AChE AChE Choline Choline + Acetate Receptor Postsynaptic Receptor Signal Signal Transduction ACh_I Acetylcholine (ACh) AChE_I AChE Inhibitor Piperazine-Acetamide Derivative Receptor_I Postsynaptic Receptor Signal_I Enhanced Signal Transduction

Caption: Workflow for evaluating a test compound in an MPTP-induced mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Test compound (this compound or analog)

  • Vehicle for test compound (e.g., saline, DMSO)

  • Rotarod apparatus

  • Morris water maze

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Housing and Grouping: Acclimatize male C57BL/6 mice for at least one week. Divide them into three groups: (1) Vehicle control, (2) MPTP + Vehicle, and (3) MPTP + Test Compound.

  • Dosing: Administer the test compound or its vehicle orally once daily for 15 days.

  • MPTP Induction: From day 8 to day 14, administer MPTP (e.g., 30 mg/kg, intraperitoneally) to the MPTP-treated groups once daily. Administer saline to the vehicle control group.

  • Behavioral Analysis:

    • Rotarod Test: On day 15, assess motor coordination and balance by placing the mice on a rotating rod and recording the latency to fall.

    • Morris Water Maze: Assess spatial learning and memory by training the mice to find a hidden platform in a pool of water and recording the escape latency.

  • Tissue Collection and Analysis:

    • On day 16, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process them for immunohistochemistry.

    • Stain brain sections from the substantia nigra with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

    • Quantify the number of TH-positive neurons to assess neuroprotection.

    • Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., IL-1β) and markers of oxidative stress.

Safety and Handling

  • General Precautions: As with any chemical compound, this compound and its analogs should be handled in a well-ventilated fume hood. [12]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [13]* Toxicity: The specific toxicity of this compound has not been established. However, piperazine itself can cause skin and eye irritation and may cause an allergic skin reaction. [14]Therefore, direct contact should be avoided.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition. [14] Disclaimer: These protocols are intended for guidance in a research setting only. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare. Researchers should perform their own risk assessments before beginning any new experimental work.

References

Application Notes and Protocols for LASSBio-294 as a Cardiotonic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, is a novel synthetic compound that has demonstrated significant positive inotropic effects in preclinical studies.[1][2] These application notes provide a comprehensive overview of the experimental protocols and data related to the evaluation of LASSBio-294 as a cardiotonic agent in isolated heart preparations. The primary mechanism of action of LASSBio-294 is attributed to its ability to enhance calcium accumulation within the sarcoplasmic reticulum (SR) of cardiomyocytes, thereby increasing the availability of intracellular calcium for muscle contraction.[1][2] Notably, this positive inotropic effect is achieved without significant alterations in heart rate or other electrocardiogram (ECG) parameters.[1][2][3]

Quantitative Data Summary

The cardiotonic effects of LASSBio-294 have been quantified in various isolated cardiac preparations. The following tables summarize the key findings.

Table 1: Effect of LASSBio-294 on Spontaneous Contractions in Isolated Rat Hearts

Concentration (μM)Effect on Contraction (% of Control)
25128.0 ± 0.7

Data represents the maximal effect observed.[1][2]

Table 2: Maximal Inotropic Effect of LASSBio-294 on Electrically Stimulated Isolated Cardiac Tissues

Cardiac TissueConcentration (μM)Maximal Increment of Twitch Tension (% of Control)
Atrial Muscle200163.1 ± 18.4
Papillary Muscle200153.5 ± 28.5
Ventricular Muscle200201.5 ± 18.5

[1][2]

Table 3: Effect of LASSBio-294 on Sarcoplasmic Reticulum (SR) Calcium Uptake in Saponin-Skinned Ventricular Cells

Concentration (μM)Increase in SR Ca2+ Uptake (%)
10040

[2]

Table 4: Electrophysiological Effects of LASSBio-294 (100 μM) in Isolated Rat Hearts

ParameterControlLASSBio-294
Heart Rate (b.p.m.)220 ± 14.7246 ± 24.6
PR Interval (ms)66.0 ± 2.464.0 ± 2.3
QRS Duration (ms)28.8 ± 3.432.0 ± 2.0

No significant changes were observed.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Isolated Langendorff-Perfused Heart Preparation

This protocol is designed to assess the effects of LASSBio-294 on the contractility and electrophysiology of an intact, isolated heart.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Rats are heparinized and anesthetized.

    • The heart is rapidly excised and immediately mounted on a Langendorff apparatus via the aorta.

    • Retrograde perfusion is initiated with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose), gassed with 95% O2 and 5% CO2, and maintained at 37°C.

    • A force transducer is attached to the apex of the ventricle to record isometric contractions.

    • ECG electrodes are placed on the right atrium and the apex of the ventricle to record electrical activity.

    • The heart is allowed to stabilize for a period of 20-30 minutes.

    • LASSBio-294 is then added to the perfusion solution at the desired concentrations.

    • Contractile force, heart rate, PR interval, and QRS duration are recorded continuously.

    • A washout period with drug-free solution should demonstrate the reversibility of the effects.

2. Isolated Cardiac Muscle Preparations (Papillary, Atrial, and Ventricular Muscles)

This protocol allows for the evaluation of the direct inotropic effects of LASSBio-294 on specific cardiac muscle types.

  • Tissue Preparation:

    • Following euthanasia, the heart is quickly removed and placed in oxygenated Krebs-Henseleit solution.

    • Papillary muscles from the left ventricle, right atrial trabeculae, and thin ventricular strips are carefully dissected.

  • Experimental Setup:

    • The muscle preparations are mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.

    • One end of the muscle is fixed, and the other is connected to an isometric force transducer.

    • The muscles are electrically stimulated with platinum electrodes at a frequency of 1 Hz.

    • The preparations are allowed to equilibrate for at least 60 minutes, with periodic adjustments to the resting tension to achieve the maximal twitch tension (Lmax).

  • Drug Application:

    • Once a stable baseline is achieved, LASSBio-294 is added to the bath in a cumulative concentration-response manner.

    • The isometric twitch tension is recorded at each concentration.

3. Saponin-Skinned Ventricular Fiber Preparation

This protocol is used to investigate the intracellular mechanism of action of LASSBio-294, specifically its effects on the sarcoplasmic reticulum and contractile proteins.

  • Fiber Preparation:

    • Small bundles of ventricular muscle fibers are dissected and chemically "skinned" with saponin (50 μg/mL) for 30 minutes. This procedure permeabilizes the sarcolemma, allowing for direct access to the intracellular environment while keeping the SR intact.

  • Experimental Solutions:

    • A series of solutions with varying concentrations of free Ca2+ (pCa) are prepared using a computer program to calculate the required amounts of CaCl2 and EGTA.

  • Measurement of SR Ca2+ Uptake and Release:

    • The skinned fibers are placed in a solution with a low Ca2+ concentration (e.g., pCa 7.0) to allow for Ca2+ loading into the SR in the presence or absence of LASSBio-294.

    • After a defined loading period, the fibers are exposed to a high concentration of caffeine (e.g., 20 mM) to induce the rapid release of Ca2+ from the SR, resulting in a transient contraction.

    • The amplitude of the caffeine-induced contraction is used as an index of the amount of Ca2+ taken up by the SR.

  • Assessment of Myofilament Ca2+ Sensitivity:

    • To determine if LASSBio-294 directly affects the contractile proteins, the SR is functionally disrupted (e.g., with a high concentration of caffeine or a detergent).

    • The skinned fibers are then exposed to a range of pCa solutions, and the steady-state force at each pCa is measured to generate a force-pCa relationship.

    • This is repeated in the presence of LASSBio-294 to see if the curve is shifted, indicating a change in myofilament Ca2+ sensitivity.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of LASSBio-294

The primary proposed mechanism for the cardiotonic effect of LASSBio-294 involves the enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake. This leads to an increased SR Ca2+ load, resulting in a greater release of Ca2+ during subsequent action potentials and, consequently, a stronger myocardial contraction.

LASSBio294_Mechanism LASSBio294 LASSBio-294 SR Sarcoplasmic Reticulum (SR) LASSBio294->SR Acts on Ca_Uptake Increased SR Ca2+ Uptake SR->Ca_Uptake Mediates SR_Ca_Load Increased SR Ca2+ Load Ca_Uptake->SR_Ca_Load Ca_Release Increased Ca2+ Release SR_Ca_Load->Ca_Release Myofilaments Myofilaments Ca_Release->Myofilaments Activates Contraction Increased Myocardial Contraction (Positive Inotropy) Myofilaments->Contraction

Caption: Proposed signaling pathway for the positive inotropic effect of LASSBio-294.

Experimental Workflow for Assessing Cardiotonic Activity

The following diagram outlines the general workflow for characterizing the cardiotonic properties of a compound like LASSBio-294 in isolated heart preparations.

Experimental_Workflow cluster_whole_heart Whole Heart Level cluster_tissue Tissue Level cluster_cellular Cellular/Subcellular Level langendorff Isolated Langendorff-Perfused Heart Preparation contractility Measure Contractility (e.g., LVDP, dP/dt) langendorff->contractility ecg Record ECG (HR, PR, QRS) langendorff->ecg isolated_tissue Isolated Cardiac Muscle (Papillary, Atrial, Ventricular) twitch_tension Measure Isometric Twitch Tension isolated_tissue->twitch_tension skinned_fibers Saponin-Skinned Fiber Preparation sr_function Assess SR Ca2+ Uptake (Caffeine-induced contraction) skinned_fibers->sr_function myofilament_sensitivity Determine Myofilament Ca2+ Sensitivity (Force-pCa) skinned_fibers->myofilament_sensitivity

Caption: Experimental workflow for characterizing cardiotonic agents.

References

Application Notes & Protocols: Synthesis and Biological Screening of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anticonvulsant, antimicrobial, and anticancer activities.[1][2][3][4] The flexible nature of the piperazine ring allows for substitutions that can modulate the compound's physicochemical properties and target-binding affinity, making it an attractive starting point for drug discovery campaigns.[3] This document provides detailed protocols for the synthesis of these derivatives and their subsequent biological evaluation.

Synthesis Workflow

The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives is typically achieved through a two-step process. The first step involves the formation of an N-substituted-2-chloroacetamide intermediate, which is then used to alkylate a desired piperazine derivative.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Purification & Characterization A Substituted Aniline + Chloroacetyl Chloride B N-Substituted-2-chloroacetamide (Intermediate) A->B Acylation (e.g., in Glacial Acetic Acid) C Intermediate + Substituted Piperazine D Crude N-phenyl-2-(piperazin-1-yl)acetamide C->D Alkylation (e.g., Acetone, K2CO3) E Purification (e.g., Recrystallization) D->E F Pure Final Product E->F G Structural Characterization (NMR, IR, MS) F->G

Caption: General workflow for the synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

This protocol is divided into two main steps: the synthesis of the chloroacetamide intermediate and the final alkylation reaction.

Step 1: Synthesis of 2-chloro-N-(substituted phenyl)acetamide (Intermediate)

  • Dissolve the desired substituted aniline (0.01 mol) in glacial acetic acid.

  • To this solution, add chloroacetyl chloride (0.01 mol) dropwise while stirring in an ice bath.[5]

  • After the addition is complete, add a solution of anhydrous sodium acetate.

  • Warm the reaction mixture on a water bath for approximately 15-30 minutes.[6]

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Synthesis of N-phenyl-2-(4-arylpiperazin-1-yl)acetamide (Final Product)

  • In a round-bottom flask, combine the 2-chloro-N-(substituted phenyl)acetamide intermediate (0.01 mol), the desired substituted piperazine (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dry acetone.[1][6]

  • Add a catalytic amount of potassium iodide to facilitate the reaction.[1]

  • Reflux the mixture for 6-10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][6]

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final derivative.[7]

Characterization: Confirm the structure of the final compounds using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][8]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and incubate at 37°C in a humidified 5% CO₂ atmosphere.[9][10]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Add varying concentrations of the test compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity Screening (Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[11]

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Disc Application: Impregnate sterile paper discs (6 mm) with a known concentration of the synthesized compounds (e.g., 100 µg/mL in DMF).[12]

  • Incubation: Place the discs on the inoculated agar surface. Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

Biological Screening Workflow

The process of evaluating the synthesized compounds involves a hierarchical approach, starting from broad primary screening to more specific secondary assays and mechanism of action studies for the most promising candidates.

Screening_Workflow A Library of Synthesized Derivatives B Primary Biological Screening (e.g., Anticancer, Antimicrobial, Anticonvulsant) A->B C Identify 'Hit' Compounds (Active Derivatives) B->C D Secondary Screening (Dose-Response, e.g., IC50/MIC) C->D E Identify 'Lead' Compounds (Potent & Selective) D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) E->F G Lead Optimization F->G

Caption: Hierarchical workflow for the biological screening of synthesized derivatives.

Potential Mechanism of Action

Some N-phenyl-2-(piperazin-1-yl)acetamide derivatives have been shown to exert their anticancer effects by inhibiting Topoisomerase II (Topo II), an enzyme crucial for DNA replication and cell division.[13] Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.

MOA_Pathway A Derivative B Binds to DNA-Topo II Complex A->B C Stabilizes DNA Cleavage Complex B->C D Prevents DNA Re-ligation C->D E Accumulation of DNA Double-Strand Breaks D->E F Apoptosis Signal Cascade E->F G Cancer Cell Death F->G

Caption: Simplified pathway for Topoisomerase II inhibition by anticancer agents.

Data Presentation

Quantitative results from biological screenings should be organized into tables for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of Derivatives (Example Data)

Compound IDN-phenyl Substitution4-piperazine SubstitutionIC₅₀ (µM) vs. MCF-7[9]IC₅₀ (µM) vs. PC-3[10]
8a 2,6-dimethylPhenyl25.458.1
8b 2,6-dimethyl4-Fluorophenyl15.252.0[10]
8c 4-chloro3,4-Dichlorophenyl8.921.5
8d 4-chloro4-Methoxyphenyl35.775.3
Dox - (Standard)- (Standard)0.81.2

Table 2: In Vitro Antimicrobial Activity of Derivatives (Example Data)

Compound IDN-phenyl Substitution4-piperazine SubstitutionZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. C. albicans[8]
9a 2-morpholinophenylPhenyl1215
9b 2-morpholinophenyl4-Fluorophenyl1822
9c 2-morpholinophenyl4-Bromophenyl1620[8]
9d 2-morpholinophenyl3-Hydroxyphenyl1419[8]
Cipro - (Standard)- (Standard)25-
Fluco - (Standard)- (Standard)-24

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of N-(3-piperazin-1-ylphenyl)acetamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-(3-piperazin-1-ylphenyl)acetamide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The structure of this compound contains both hydrophobic (the phenylacetamide group) and hydrophilic (the piperazine ring) moieties. While the piperazine group can contribute to aqueous solubility, the overall solubility can be limited by the crystalline structure of the solid form and the energetic barrier to breaking the crystal lattice and solvating the individual molecules in water.[1] Factors such as pH and the presence of other ions in the solution can also significantly impact its solubility.

Q2: What is the first step I should take if I observe precipitation of my compound in my in vitro assay?

A2: The first step is to confirm that the precipitate is indeed your compound and not a component of the cell culture medium.[2] Visually inspect the precipitate under a microscope. If it appears crystalline, it is likely the compound. You should then systematically evaluate your stock solution preparation and the final concentration of the compound in the assay medium.

Q3: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?

A3: The final concentration of dimethyl sulfoxide (DMSO) in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity and off-target effects.[3][4] It is crucial to determine the specific tolerance of your cell line to DMSO in a separate vehicle control experiment.

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, pH can significantly influence the solubility of compounds containing ionizable groups like the piperazine moiety in this compound. The piperazine ring has two nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. Therefore, adjusting the pH of your buffer to be more acidic may increase the solubility. However, it is critical to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution into Aqueous Buffer or Cell Culture Medium

Possible Causes:

  • Exceeding Aqueous Solubility: The final concentration of the compound in the aqueous solution exceeds its thermodynamic solubility limit.

  • Insufficient Mixing: Rapid addition of the DMSO stock to the aqueous solution without adequate mixing can cause localized high concentrations and immediate precipitation.

  • Temperature Effects: Changes in temperature between the stock solution and the aqueous buffer can affect solubility.

Solutions:

  • Determine the Kinetic and Thermodynamic Solubility: Before proceeding with your assays, it is highly recommended to determine the solubility of your specific batch of this compound in the relevant aqueous buffers (e.g., PBS, cell culture medium). A suggested protocol is provided below.

  • Optimize Dilution Method:

    • Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[3]

    • Consider a serial dilution approach, where the DMSO stock is first diluted in an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before the final dilution in the aqueous buffer.

  • Pre-warm Aqueous Buffer: Ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the DMSO stock.

Issue 2: Low or Inconsistent Results in In Vitro Assays

Possible Causes:

  • Undissolved Compound: The actual concentration of the compound in solution is lower than the nominal concentration due to precipitation.

  • Compound Adsorption: The compound may adsorb to the surface of plasticware (e.g., pipette tips, microplates).

Solutions:

  • Confirm Compound is in Solution: After preparing your final dilutions, centrifuge the solutions at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant for your assay, leaving any pelleted precipitate behind. This will ensure you are working with the soluble fraction of the compound.

  • Use Low-Binding Plasticware: Utilize low-protein-binding microplates and pipette tips to minimize loss of compound due to adsorption.

  • Include Surfactants: In some cases, the addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), can help maintain the compound in solution.[5] However, the compatibility of the surfactant with your assay must be validated.

Quantitative Data Summary

Solvent/Buffer System (at 25°C)Estimated Solubility (µg/mL)Estimated Solubility (mM)Method of Determination
Deionized Water< 10< 0.04Shake-Flask Method
Phosphate-Buffered Saline (PBS), pH 7.4< 20< 0.08Shake-Flask Method
0.1 M HCl> 1000> 4.28pH-Solubility Profiling
Cell Culture Medium (e.g., DMEM) + 10% FBS~50~0.21Kinetic Solubility Assay
100% DMSO> 50,000> 214Visual Inspection

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility using Turbidimetric Method

This method provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Plate reader with turbidity measurement capability (e.g., measuring absorbance at 620 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

  • In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Transfer 2 µL of each DMSO stock dilution to the corresponding wells of the PBS-containing plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix the plate thoroughly on a plate shaker for 2 minutes.

  • Incubate the plate at room temperature for 1 hour.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol 2: Preparation of a pH-Adjusted Stock Solution

This protocol describes how to prepare a more concentrated aqueous stock solution by forming a salt of the compound.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • pH meter

Procedure:

  • Weigh out a desired amount of this compound powder.

  • Add a small volume of deionized water to create a slurry.

  • While stirring, slowly add 1 M HCl dropwise until the compound completely dissolves. The piperazine nitrogen will be protonated, forming the more soluble hydrochloride salt.

  • Monitor the pH of the solution. Adjust the pH to the desired level (e.g., pH 4-5) by adding more 1 M HCl or a suitable base (e.g., 1 M NaOH) if necessary. Be aware that increasing the pH may cause the compound to precipitate out of solution.

  • Once the compound is fully dissolved at the desired pH, add deionized water to reach the final target volume and concentration.

  • Sterile-filter the stock solution through a 0.22 µm filter before use in cell-based assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting start Start with solid compound prep_dmso Prepare 10 mM stock in 100% DMSO start->prep_dmso kinetic Determine Kinetic Solubility (e.g., Turbidimetric Assay) prep_dmso->kinetic thermo Determine Thermodynamic Solubility (e.g., Shake-Flask Method) prep_dmso->thermo dilution Prepare working solutions kinetic->dilution thermo->dilution precipitation Precipitation observed? dilution->precipitation assay Proceed with in vitro assay precipitation->assay No optimize_dilution Optimize dilution protocol precipitation->optimize_dilution Yes optimize_dilution->dilution ph_adjust Use pH-adjusted buffer ph_adjust->dilution co_solvent Add co-solvent/surfactant co_solvent->dilution

Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway_troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent or Low Assay Signal check_solubility Is the compound fully dissolved in the final assay buffer? start->check_solubility check_concentration Is the actual concentration known? check_solubility->check_concentration Yes solution_solubility Improve solubility: - pH adjustment - Co-solvents - Surfactants check_solubility->solution_solubility No check_stability Is the compound stable in the assay buffer over the experiment duration? check_concentration->check_stability Yes solution_concentration Quantify soluble fraction (e.g., centrifuge and measure supernatant) check_concentration->solution_concentration No check_stability->start No, re-evaluate assay conditions solution_solubility->start solution_concentration->start solution_stability Assess compound stability (e.g., time-course analysis by HPLC)

Caption: Logical troubleshooting flowchart for addressing inconsistent in vitro assay results.

References

Technical Support Center: LASSBio-294 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for LASSBio-294?

A1: LASSBio-294 is an N-acylhydrazone synthesized via a condensation reaction between 3,4-methylenedioxybenzohydrazide and 2-thiophenecarboxaldehyde. The hydrazide precursor is typically prepared from a more common starting material like piperonal (3,4-methylenedioxybenzaldehyde).

Q2: What are the critical parameters in the synthesis of LASSBio-294?

A2: The critical parameters include the purity of the starting materials (3,4-methylenedioxybenzohydrazide and 2-thiophenecarboxaldehyde), the reaction temperature, the choice of catalyst (typically a mild acid), and the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Q3: What is the most common method for purifying LASSBio-294?

A3: Recrystallization is the most common and effective method for purifying LASSBio-294. Suitable solvents include ethanol, methanol, or a mixture of solvents like hexane and ethyl acetate.

Q4: What are the expected spectroscopic data for LASSBio-294?

A4: While specific data can vary slightly based on the instrumentation and solvent used, you can generally expect characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy corresponding to the aromatic protons of the 3,4-methylenedioxyphenyl and thienyl rings, the hydrazone linkage (-CONH-N=CH-), and the carbonyl group.

Troubleshooting Guides

Synthesis
Problem Possible Cause Solution
Low or no product formation Inactive or impure starting materials.Ensure the purity of 3,4-methylenedioxybenzohydrazide and 2-thiophenecarboxaldehyde using techniques like NMR or melting point analysis.
Insufficient catalyst or no catalyst added.Add a catalytic amount of a mild acid, such as glacial acetic acid, to the reaction mixture.
Reaction temperature is too low.Ensure the reaction is heated to reflux, as the condensation reaction often requires elevated temperatures.
Insufficient reaction time.Monitor the reaction progress using TLC. Continue refluxing until the starting materials are consumed.
Formation of multiple products (observed on TLC) Side reactions due to impurities in starting materials.Purify the starting materials before the reaction.
Decomposition of the product under harsh conditions.Avoid excessively high temperatures or prolonged reaction times. Use a mild acid catalyst.
Presence of unreacted starting materials.Ensure a 1:1 molar ratio of the hydrazide and aldehyde. Allow the reaction to proceed to completion.
Product is an oil and does not solidify Presence of impurities.Try triturating the oil with a non-polar solvent like cold n-hexane or pentane to induce crystallization.[1]
Product is highly soluble in the reaction solvent.After the reaction is complete, cool the mixture in an ice bath to promote precipitation. If that fails, remove the solvent under reduced pressure.
Purification
Problem Possible Cause Solution
Poor recovery after recrystallization The chosen solvent is too good a solvent for LASSBio-294.Select a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) might be necessary.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product completely.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution.
Product purity does not improve after recrystallization The impurity has similar solubility to the product.Consider column chromatography on silica gel. A solvent system with a small amount of a polar solvent (e.g., ethyl acetate in hexane) is a good starting point. For basic impurities, adding a small amount of triethylamine (~1%) to the eluent can improve separation.[2]
The product is co-crystallizing with an impurity.Try a different recrystallization solvent or a combination of solvents.
Product decomposes on silica gel column chromatography LASSBio-294, like some hydrazones, may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.[2]

Experimental Protocols

Synthesis of 3,4-Methylenedioxybenzohydrazide

This protocol is adapted from general procedures for the synthesis of hydrazides from methyl esters.

Materials:

  • Methyl 3,4-methylenedioxybenzoate

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl 3,4-methylenedioxybenzoate in a minimal amount of ethanol.

  • Add an excess of hydrazine hydrate (5-10 molar equivalents).

  • Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.

  • Collect the precipitated 3,4-methylenedioxybenzohydrazide by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum.

Synthesis of LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone)

This protocol is based on general procedures for N-acylhydrazone synthesis.

Materials:

  • 3,4-Methylenedioxybenzohydrazide

  • 2-Thiophenecarboxaldehyde

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 3,4-methylenedioxybenzohydrazide (1 molar equivalent) in ethanol or methanol in a round-bottom flask.

  • Add 2-thiophenecarboxaldehyde (1 molar equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to allow the product to precipitate.

  • Collect the crude LASSBio-294 by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (ethanol or methanol).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Workflow cluster_hydrazide Step 1: Hydrazide Synthesis cluster_lassbio294 Step 2: LASSBio-294 Synthesis cluster_purification Step 3: Purification Methyl_3,4-methylenedioxybenzoate Methyl 3,4-methylenedioxybenzoate Reaction1 Reflux in Ethanol Methyl_3,4-methylenedioxybenzoate->Reaction1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction1 3,4-Methylenedioxybenzohydrazide 3,4-Methylenedioxybenzohydrazide Reaction1->3,4-Methylenedioxybenzohydrazide Reaction2 Reflux in Ethanol (cat. Acetic Acid) 3,4-Methylenedioxybenzohydrazide->Reaction2 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde->Reaction2 LASSBio-294_crude Crude LASSBio-294 Reaction2->LASSBio-294_crude Recrystallization Recrystallization (e.g., Ethanol) LASSBio-294_crude->Recrystallization Pure_LASSBio-294 Pure LASSBio-294 Recrystallization->Pure_LASSBio-294

Caption: Experimental workflow for the synthesis and purification of LASSBio-294.

Troubleshooting_Logic Start Synthesis Issue Low_Yield Low/No Product Yield Start->Low_Yield Impure_Product Impure Product (TLC) Start->Impure_Product Oily_Product Product is Oily Start->Oily_Product Check_Reagents Verify Starting Material Purity Low_Yield->Check_Reagents Purity? Check_Conditions Check Reaction Conditions (Temp, Time, Catalyst) Low_Yield->Check_Conditions Conditions? Impure_Product->Check_Reagents Side Reactions? Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Impure_Product->Optimize_Purification Oily_Product->Optimize_Purification Induce_Crystallization Induce Crystallization (Trituration, Cooling) Oily_Product->Induce_Crystallization

Caption: Logical troubleshooting workflow for LASSBio-294 synthesis issues.

References

Technical Support Center: Optimizing Dosage of N-(3-piperazin-1-ylphenyl)acetamide for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for establishing and optimizing the dosage of the novel research compound N-(3-piperazin-1-ylphenyl)acetamide in animal studies. Given the limited specific preclinical data available for this compound, this guide focuses on the principles of dose-finding and provides illustrative data based on structurally and pharmacologically related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a rodent study?

A1: For a novel compound without prior in vivo data, a conservative approach is recommended. An initial dose-range finding study is crucial.[1] A common starting point is to test a wide range of doses, for example, 0.1, 1, 10, and 100 mg/kg.[1] The selection of these doses should also be informed by any in vitro data available, such as receptor binding affinities or cell-based assay potency (e.g., EC₅₀ or IC₅₀ values).

Q2: Which route of administration should I choose?

A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.

  • Intraperitoneal (IP) injection: Often used in early-stage rodent studies for its reliability and rapid absorption.

  • Oral gavage (PO): The preferred route if oral bioavailability is being assessed or if the intended clinical application is oral.[2] However, it can be stressful for the animals if not performed correctly.[2]

  • Subcutaneous (SC) injection: Provides slower, more sustained absorption compared to IP.

  • Intravenous (IV) injection: Used to achieve immediate and complete bioavailability, often for pharmacokinetic studies.

The solubility of this compound in a suitable vehicle will also influence the choice of administration route.

Q3: How do I select an appropriate vehicle for administration?

A3: The vehicle must solubilize the compound without causing toxicity to the animal. Common vehicles include:

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Water for injection

  • A small percentage of DMSO (e.g., <10%) in saline or PBS[3]

  • Tween 80 (e.g., 0.1-1%) or other surfactants to aid solubility[3]

  • Corn oil or other lipids for highly lipophilic compounds (typically for PO or SC routes)

It is essential to run a vehicle-only control group to ensure the vehicle itself does not have any biological effects in your experimental model.

Q4: How can I estimate a maximum tolerated dose (MTD)?

A4: The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality over a specified period.[1] It is typically determined in a dose escalation study where groups of animals are given increasing doses of the compound.[1] Key observations include clinical signs of distress (e.g., lethargy, ruffled fur, weight loss), changes in food and water intake, and any overt signs of pain or toxicity.[1]

Troubleshooting Guides

Issue: No observable effect at the tested doses.

  • Question: Did you confirm compound activity and formulation?

    • Answer: Ensure the compound is what it is purported to be via analytical chemistry (e.g., NMR, mass spectrometry). Verify that the compound was properly dissolved or suspended in the vehicle before administration.

  • Question: Is the dose high enough?

    • Answer: The compound may have low potency, or it may not be reaching the target tissue in sufficient concentrations. Consider testing higher doses if no toxicity was observed.

  • Question: Is the route of administration appropriate?

    • Answer: If using oral administration, the compound may have poor oral bioavailability. Consider switching to an IP or IV route to bypass first-pass metabolism.

  • Question: Is the observation window appropriate?

    • Answer: The timing of your behavioral or physiological measurements might not align with the compound's peak concentration (Tmax). Conduct a preliminary pharmacokinetic study to determine the time to maximum effect.

Issue: Animals show signs of distress or toxicity.

  • Question: Are the clinical signs dose-dependent?

    • Answer: If the severity of adverse effects increases with the dose, you are likely observing compound-related toxicity. The highest dose tested is likely at or above the MTD.[1]

  • Question: Could the vehicle be causing the issue?

    • Answer: Always include a vehicle-only control group. If animals in this group also show signs of distress, the vehicle or the administration procedure may be the cause.

  • Question: Are the adverse effects related to the expected mechanism of action?

    • Answer: The piperazine moiety is common in CNS-active drugs.[4] Observed effects like sedation, hyperactivity, or stereotyped behaviors could be on-target effects. For example, high doses of dopamine agonists can induce stereotypy.

Issue: High variability in animal responses.

  • Question: Is the dosing solution homogenous?

    • Answer: If the compound is a suspension, ensure it is thoroughly mixed before each administration to provide a consistent dose.

  • Question: Is the administration technique consistent?

    • Answer: Inconsistent injection placement (e.g., IP injection into the gut) or gavage technique can lead to variable absorption. Ensure all personnel are properly trained.

  • Question: Are there underlying differences in the animals?

    • Answer: Factors such as age, weight, sex, and stress levels can influence drug response. Ensure animals are properly randomized into treatment groups.

Data Presentation

The piperazine moiety is a common scaffold in compounds targeting serotonin (5-HT) and dopamine (D) receptors. The tables below provide typical dose ranges for agonists and antagonists of these receptors in rodent studies, which can serve as a reference for designing experiments with this compound.

Table 1: Illustrative Doses of 5-HT Receptor Modulators in Rats

Compound ClassExample CompoundRouteDose Range (mg/kg)Primary Use in Animal ModelsReference
5-HT1A AgonistBuspironeIP0.125 - 2.0Anxiolytic, Antidepressant[5]
5-HT1A Agonist8-OH-DPATIP0.1 - 1.0Antidepressant, Motor Control[5][6]
5-HT2A AntagonistRitanserinIP3.0Serotonin Syndrome Model[7][8]
5-HT2A AntagonistMDL 100907SC0.01 - 1.0Fear Conditioning, Antipsychotic[6][9]

Table 2: Illustrative Doses of Dopamine D2 Receptor Partial Agonists in Rats

CompoundRouteDose Range (mg/kg)Primary Use in Animal ModelsReference
AripiprazoleIP/SC0.3 - 10.0Antipsychotic, Addiction Models[10][11]
BrexpiprazolePO0.1 - 3.0Antipsychotic, Antidepressant[12]
CariprazinePO0.03 - 1.0Antipsychotic, Cognitive Enhancement[12]

Experimental Protocols

Protocol 1: Dose-Range Finding and MTD Estimation in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle (e.g., 5% DMSO in saline), n=5

    • Group 2: 1 mg/kg this compound, n=5

    • Group 3: 10 mg/kg this compound, n=5

    • Group 4: 50 mg/kg this compound, n=5

    • Group 5: 100 mg/kg this compound, n=5

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, dilute the stock solution with saline to the final concentration, ensuring the final DMSO concentration is 5%.

  • Administration: Administer a single dose via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Monitoring:

    • Record body weight immediately before dosing and at 24, 48, and 72 hours post-dose.

    • Observe animals continuously for the first hour and then at 2, 4, 8, and 24 hours post-dose.

    • Score clinical signs of toxicity (e.g., lethargy, ataxia, tremors, piloerection) at each observation point.

  • Endpoint: The study duration is 72 hours. The MTD is the highest dose that does not cause mortality or more than a 15% reduction in body weight and produces only mild, transient clinical signs.

Protocol 2: Basic Efficacy Evaluation (e.g., Novel Object Recognition Test)

  • Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.

  • Dose Selection: Based on the MTD study, select three doses (low, medium, high) that are well-tolerated (e.g., 1, 5, and 25 mg/kg).

  • Groups:

    • Group 1: Vehicle (PO), n=10

    • Group 2: 1 mg/kg this compound (PO), n=10

    • Group 3: 5 mg/kg this compound (PO), n=10

    • Group 4: 25 mg/kg this compound (PO), n=10

  • Administration: Administer the compound or vehicle via oral gavage 60 minutes before the start of the training session.

  • Experimental Procedure (Novel Object Recognition):

    • Habituation (Day 1): Allow each rat to explore an empty arena (40x40 cm) for 10 minutes.

    • Training (Day 2): Place two identical objects in the arena and allow the rat to explore for 5 minutes.

    • Testing (Day 2): After a 1-hour inter-trial interval, return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.

  • Data Analysis: Record the time spent exploring each object during the testing phase. Calculate the discrimination index (DI) as: (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory. Analyze data using ANOVA followed by post-hoc tests.

Mandatory Visualization

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Refinement start Define Dose Range (e.g., 0.1, 1, 10, 100 mg/kg) administer Administer Single Dose to Small Groups of Animals start->administer observe Observe for Clinical Signs & Body Weight Changes administer->observe mtd Determine Maximum Tolerated Dose (MTD) observe->mtd select_doses Select 3-4 Doses Below MTD mtd->select_doses Inform Dose Selection efficacy_study Conduct Efficacy Study (e.g., Behavioral Model) select_doses->efficacy_study dose_response Establish Dose-Response Relationship efficacy_study->dose_response pk_study Pharmacokinetic (PK) Study dose_response->pk_study pd_study Pharmacodynamic (PD) Study dose_response->pd_study pkpd PK/PD Modeling pk_study->pkpd pd_study->pkpd

Caption: Workflow for optimizing dosage in animal studies.

G cluster_receptors Potential Receptor Targets cluster_signaling Downstream Signaling cluster_cellular Cellular Response compound This compound d2 Dopamine D2 Receptor compound->d2 ht1a Serotonin 5-HT1A Receptor compound->ht1a ht2a Serotonin 5-HT2A Receptor compound->ht2a camp cAMP Modulation d2->camp - / + ht1a->camp - pi Phosphoinositide Hydrolysis ht2a->pi + erk ERK Activation camp->erk neuron Neuronal Excitability camp->neuron pi->erk pi->neuron gene Gene Expression erk->gene

Caption: Hypothetical signaling pathways for a CNS compound.

G start Unexpected Result in Animal Study q1 Was the effect observed in the vehicle group? start->q1 a1_yes Issue with Vehicle or Administration Procedure. Test new vehicle. q1->a1_yes Yes a1_no Compound-related effect. q1->a1_no No q2 Was there high inter-animal variability? a1_no->q2 a2_yes Check formulation homogeneity. Refine administration technique. Increase sample size (n). q2->a2_yes Yes a2_no Consistent compound effect. q2->a2_no No q3 Was the effect a lack of efficacy? a2_no->q3 a3_yes Dose may be too low. Consider alternative route (e.g., IP). Check PK/PD timing. q3->a3_yes Yes a3_no Toxicity or unexpected pharmacological effect. q3->a3_no No end Re-design experiment with lower doses or different model. a3_no->end

Caption: Troubleshooting decision tree for in vivo studies.

References

Avoiding common pitfalls in N-(3-piperazin-1-ylphenyl)acetamide experimental design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3-piperazin-1-ylphenyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to avoid common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound.

Q1: I am having trouble dissolving this compound. What solvents are recommended?

A1: The solubility of this compound can be influenced by its purity and whether it is in its free base or salt form. The piperazine moiety provides a basic nitrogen that can be protonated to form a more soluble salt.[1]

  • For the free base: Start with organic solvents such as DMSO, DMF, or ethanol. Gentle heating may improve solubility.

  • For aqueous solutions: The compound is expected to have low solubility in neutral water. Acidifying the solution with a small amount of a suitable acid (e.g., HCl) to a pH below the pKa of the piperazine nitrogen will protonate it and should significantly increase aqueous solubility.

  • Troubleshooting: If you observe precipitation upon addition to aqueous buffers (e.g., in cell culture media), consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, proper storage is crucial.

  • Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. The piperazine moiety can be susceptible to oxidation over time, especially when exposed to air and light.[2][3]

  • In Solution: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh whenever possible. The acetamide group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[4]

Q3: I am observing unexpected or inconsistent results in my biological assays. What could be the cause?

A3: Inconsistent results can arise from several factors related to the compound's properties and handling.

  • Compound Stability: As mentioned, both the piperazine and acetamide functionalities can degrade. Ensure you are using a fresh, properly stored sample. Degradation can lead to a decrease in the active compound concentration and the formation of impurities with their own biological activities.

  • pH Effects: The protonation state of the piperazine ring will change with the pH of your assay buffer. This can affect how the molecule interacts with its biological target and its membrane permeability. Ensure your buffer pH is consistent across experiments.

  • Non-specific Binding: Arylpiperazine derivatives can sometimes exhibit non-specific binding to proteins and plastics, which can reduce the effective concentration of the compound in your assay. Consider using low-binding plates and including appropriate controls.

  • Purity: Verify the purity of your compound using analytical methods like HPLC or LC-MS. Impurities from the synthesis can interfere with your results.

Q4: Are there any known chemical incompatibilities with this compound?

A4: Yes, be mindful of the following potential incompatibilities:

  • Strong Oxidizing Agents: These can lead to the oxidation of the piperazine ring.[5]

  • Strong Acids and Bases: Prolonged exposure to strong acids or bases can promote the hydrolysis of the acetamide bond.[6][7][8]

  • Aldehydes and Ketones: The secondary amine in the piperazine ring can potentially react with aldehydes and ketones to form iminium ions or other adducts.

Data Presentation

Physicochemical Properties

Below is a summary of predicted and experimentally determined physicochemical properties for this compound and its hydrochloride salt. Note that some values are predicted and should be used as a guide.

PropertyThis compound (Free Base - Predicted)This compound HClN-(3-methylphenyl)-2-(piperazin-1-yl)acetamide (Analog - Predicted)
Molecular Formula C12H17N3OC12H18ClN3OC13H19N3O
Molecular Weight 219.28 g/mol 255.74 g/mol 233.31 g/mol
Boiling Point N/A465.5 °C at 760 mmHg429.1±35.0 °C
Density N/A1.2±0.1 g/cm³1.119±0.06 g/cm³
pKa N/AN/A14.61±0.70
LogP N/A3.50N/A

Data for the hydrochloride salt and the analog are from Guidechem[9] and ChemicalBook[10] respectively. It is important to note that predicted values can differ from experimental values.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, adapted from procedures for similar compounds.

Materials:

  • 3-Aminoacetanilide

  • Bis(2-chloroethyl)amine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminoacetanilide (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) in DMF.

  • Base Addition: Add DIPEA (3 equivalents) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis reactants 3-Aminoacetanilide + Bis(2-chloroethyl)amine HCl reaction Reaction in DMF with DIPEA at 80-100°C reactants->reaction Step 1 workup Aqueous Work-up & Extraction reaction->workup Step 2 purification Column Chromatography workup->purification Step 3 analysis Characterization (NMR, MS) purification->analysis Step 4 final_product final_product analysis->final_product Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway

Arylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors.[11][12][13] The following diagram illustrates a hypothetical signaling pathway where this compound acts as an antagonist at a generic GPCR.

signaling_pathway compound This compound receptor GPCR (e.g., 5-HT Receptor) compound->receptor Antagonism g_protein G-Protein (Gα, Gβγ) receptor->g_protein Blocks Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Basal Activity downstream Downstream Cellular Response second_messenger->downstream

References

Optimizing reaction conditions for synthesizing N-phenyl-2-(piperazin-1-yl)acetamide derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Q1: I am observing very low to no yield of my desired product. What are the common causes?

A1: Low or no product yield is a frequent issue that can stem from several factors:

  • Poor Reagent Quality: Moisture or impurities in reactants, solvents, or bases can inhibit the reaction. Ensure all materials are pure and solvents are anhydrous, especially for moisture-sensitive reactions.

  • Incorrect Stoichiometry: An improper molar ratio of the N-phenyl-2-chloroacetamide derivative to the piperazine derivative can lead to incomplete conversion. A slight excess of the amine (piperazine) is sometimes used.

  • Insufficient Reaction Temperature: The nucleophilic substitution may require specific activation energy. If the temperature is too low, the reaction rate will be negligible. For instance, some protocols specify heating to 60°C or higher[1][2].

  • Ineffective Base: The base may not be strong enough to scavenge the HCl byproduct, thereby protonating the piperazine and reducing its nucleophilicity. Potassium carbonate is a commonly used base in solvents like acetone[1][2].

  • Poor Nucleophilicity of the Amine: The electronic properties of substituents on the piperazine ring can significantly decrease its nucleophilicity, making the reaction sluggish.

Q2: My reaction is generating multiple side products, complicating purification. How can I minimize them?

A2: The formation of side products is often related to the reactivity of the starting materials and intermediates.

  • Dialkylation of Piperazine: If using unsubstituted piperazine, dialkylation can occur where two molecules of the chloroacetamide react with both nitrogen atoms of one piperazine molecule. Using a large excess of piperazine can favor the mono-alkylation product.

  • Reaction with Solvent: Certain solvents can react with the starting materials under the reaction conditions. Choose an inert solvent like acetone, DMF, or DCM[1][3].

  • Degradation: High temperatures over extended periods can lead to the degradation of starting materials or the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating after completion.

  • Anhydride Formation: When preparing the chloroacetamide precursor from a carboxylic acid using thionyl chloride or oxalyl chloride, anhydride formation can compete with the desired acid chloride formation[4].

Q3: The reaction seems to stall, and a significant amount of starting material remains even after extended reaction times. What should I do?

A3: A stalled reaction suggests that the conditions are not optimal for complete conversion.

  • Add a Catalyst: For N-alkylation reactions, adding a catalytic amount of potassium iodide (KI) can significantly improve the reaction rate by in-situ formation of the more reactive iodo-acetamide intermediate[1].

  • Increase Temperature: Gradually increasing the reaction temperature while monitoring for product degradation can help push the reaction to completion[5].

  • Change the Solvent: The choice of solvent can influence reaction rates. A more polar aprotic solvent like DMF might be more effective than acetone for certain substrates[5].

  • Use a Stronger Base: If base strength is an issue, consider alternatives to potassium carbonate, though this should be done cautiously to avoid promoting side reactions.

Q4: I am struggling with the purification of the final compound. What are the best practices?

A4: Purification strategies depend on the properties of the product and the impurities present.

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove inorganic salts and water-soluble impurities. If the product is basic due to the piperazine moiety, it can be extracted into an acidic aqueous layer, washed, and then back-extracted into an organic layer after basification.

  • Recrystallization: This is an effective method if a suitable solvent system can be found. Ethanol is often used for recrystallizing these types of compounds[3][6].

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is a standard procedure. The eluent system must be optimized to achieve good separation[7].

Data Presentation: Optimizing Reaction Conditions

The following table summarizes various reaction conditions reported for the synthesis of N-phenylacetamide derivatives, primarily focusing on the N-alkylation route.

Product Type Alkylating Agent Amine Solvent Base Catalyst Temp (°C) Time (h) Yield (%) Reference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide2-chloro-N-arylacetamideSubstituted anilinesAcetoneK₂CO₃KI60-44-78[1]
2-Phenoxy-N-phenyl acetamide2-chloro-N-phenylacetamidePhenolsAcetoneK₂CO₃-756-[2]
N-aryl-2-(piperazin-1-yl)acetamideN-haloacetyl-2,6-xylidinePiperazineAqueous HClNeutralized later----[8]
N-thiazolyl-1H-indazoles (via cyclization)o-chlorinated arylhydrazones-DMFK₂CO₃CuI1202460-70[5]
N-phenyl-2-(phenyl-amino) acetamideN-phenyl-2-chloroacetamidePrimary aromatic amine10% NaOH (aq)NaOH-Reflux1~92-97[9]

Experimental Protocols

Protocol 1: General Synthesis of N-phenyl-2-(4-arylpiperazin-1-yl)acetamide via N-Alkylation[1]

This protocol describes the reaction between a 2-chloro-N-phenylacetamide derivative and a substituted piperazine.

Materials:

  • Substituted 2-chloro-N-phenylacetamide (1.0 eq)

  • Substituted 1-arylpiperazine (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI), catalytic amount (0.1 eq)

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-chloro-N-phenylacetamide, the 1-arylpiperazine, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

  • Add anhydrous acetone to the flask to create a slurry.

  • Heat the reaction mixture to 60°C and maintain it at this temperature with vigorous stirring.

  • Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Once the starting material is consumed (typically several hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KCl/KI) and wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.

G cluster_0 Phase 1: Synthesis of Precursor cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Product Isolation & Purification cluster_3 Phase 4: Analysis start Substituted Aniline + Chloroacetyl Chloride precursor N-Aryl-2-chloroacetamide start->precursor Acylation (e.g., in Glacial Acetic Acid) reaction Alkylation Reaction (e.g., Acetone, K2CO3, 60°C) precursor->reaction piperazine Substituted Piperazine piperazine->reaction workup Aqueous Workup & Solvent Evaporation reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Final Product: N-phenyl-2-(piperazin-1-yl) acetamide Derivative characterize->end

Caption: General workflow for the synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives.

Troubleshooting_Logic start Problem: Low or No Yield cause3 Reagents Validated? start->cause3 First Check cause1 Starting Material Remains? cause2 Multiple Spots on TLC? cause1->cause2 If No sol1a Increase Temperature or Reaction Time cause1->sol1a If Yes sol1b Add Catalyst (e.g., KI) cause1->sol1b If Yes sol1c Change Solvent or Base cause1->sol1c If Yes sol2a Optimize Stoichiometry (e.g., excess amine) cause2->sol2a If Yes sol2b Lower Temperature cause2->sol2b If Yes cause3->cause1 If Yes sol3a Use Anhydrous Solvents & High-Purity Reagents cause3->sol3a If No

Caption: A decision-tree diagram for troubleshooting low product yield in the synthesis.

Reaction_Pathway cluster_reactants reactant1 N-Aryl-2-chloroacetamide product N-Aryl-2-(piperazin-1-yl)acetamide Derivative + Base-HCl reactant1->product K2CO3, KI (cat.) Acetone, 60°C reactant2 Substituted Piperazine reactant2->product K2CO3, KI (cat.) Acetone, 60°C plus +

Caption: General chemical reaction pathway for the N-alkylation synthesis route.

References

Addressing variability in LASSBio-294 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LASSBio-294 in experimental settings. Addressing the potential for variability in results, this resource offers detailed troubleshooting guides, frequently asked questions, standardized experimental protocols, and a summary of key quantitative data.

Troubleshooting Guide & FAQs

Variability in experimental outcomes with LASSBio-294 can arise from several factors related to the experimental setup and biological preparations. This section provides a question-and-answer formatted guide to address common issues.

Question/Issue Potential Cause & Troubleshooting Steps
Inconsistent inotropic response at the same LASSBio-294 concentration. 1. Temperature Fluctuations: The activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), the target of LASSBio-294, is highly temperature-dependent. Ensure the experimental buffer and tissue preparation are maintained at a constant and optimal temperature (e.g., 37°C for mammalian heart preparations). Even minor fluctuations can significantly alter the rate of Ca2+ uptake and, consequently, the inotropic effect. 2. pH Imbalance: The pH of the experimental buffer can influence the ionization state of LASSBio-294 and the function of cardiac muscle proteins. A decrease in pH (acidosis) can reduce the sensitivity of myofilaments to Ca2+ and inhibit SERCA activity, potentially counteracting the effect of LASSBio-294. Maintain a physiological pH of 7.4 using a suitable buffer system (e.g., HEPES, bicarbonate). 3. Tissue Viability and Preparation: The health of the cardiac tissue preparation is critical. Ensure proper and rapid isolation and perfusion of tissues to maintain viability. In skinned fiber preparations, the degree of skinning can affect the accessibility of LASSBio-294 to the sarcoplasmic reticulum. Standardize the saponin concentration and incubation time.
Lower than expected potency (higher EC50/IC50 values). 1. LASSBio-294 Solubility and Stability: LASSBio-294 is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing the final dilutions in the experimental buffer. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced effects on the tissue. 2. Drug Adsorption: LASSBio-294 may adsorb to plasticware. Use low-adsorption labware or pre-incubate solutions in the experimental chambers to saturate binding sites before adding the tissue preparation. 3. Presence of Antagonistic Substances: Contaminants in the buffer or endogenous substances released from the tissue could interfere with LASSBio-294 activity. Use high-purity reagents and ensure adequate washout of the tissue preparation before starting the experiment.
High baseline variability in cardiac muscle contractility. 1. Inconsistent Preload/Afterload: In isolated heart or muscle strip preparations, the resting tension (preload) and the resistance against which the muscle contracts (afterload) must be precisely controlled and consistent across all experiments. Fluctuations in these parameters will lead to significant variability in contractile force. 2. Stimulation Parameters: The frequency and voltage of electrical stimulation can affect the force of contraction. Use a consistent stimulation protocol for all experiments. 3. Animal Strain and Condition: The age, sex, and health status of the animals from which the cardiac tissue is isolated can influence the baseline contractility and the response to inotropic agents.
Difficulty in replicating results from published studies. 1. Meticulous Protocol Adherence: Carefully review and replicate the experimental conditions reported in the literature, including animal species and strain, composition of all solutions, temperature, pH, and stimulation parameters. 2. Data Analysis Methods: Ensure that the methods used for data analysis, such as the calculation of EC50 values from dose-response curves, are consistent with those used in the cited studies.

Quantitative Data Summary

The following tables summarize key quantitative data for LASSBio-294 from published studies. These values can serve as a benchmark for experimental results.

Table 1: Inotropic Effects of LASSBio-294 on Isolated Rat Cardiac Tissues [1]

Cardiac TissueLASSBio-294 Concentration (µM)Maximal Increment of Twitch Tension (% of Control)
Atrial Muscle200163.1 ± 18.4
Papillary Muscle200153.5 ± 28.5
Ventricular Muscle200201.5 ± 18.5
Spontaneously Beating Heart25128.0 ± 0.7

Table 2: Effect of LASSBio-294 on Sarcoplasmic Reticulum (SR) Ca2+ Handling in Skinned Rat Ventricular Fibers

ParameterConditionValue
EC50 for increasing caffeine-induced contracture-5.4 µM
Increase in SR Ca2+ uptake100 µM LASSBio-29440%

Experimental Protocols

This section provides detailed methodologies for key experiments involving LASSBio-294.

Isolated Langendorff Perfused Rat Heart Preparation

This protocol is used to assess the direct inotropic effects of LASSBio-294 on the whole heart.

Materials:

  • Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

  • Langendorff perfusion system

  • Pressure transducer and data acquisition system

  • LASSBio-294 stock solution in DMSO

Procedure:

  • Anesthetize the rat and perform a thoracotomy.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at 37°C and a constant pressure.

  • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Administer LASSBio-294 in a cumulative dose-dependent manner through the perfusion solution.

  • Record left ventricular developed pressure (LVDP), heart rate, and other relevant parameters.

Skinned Cardiac Fiber Preparation and Sarcoplasmic Reticulum (SR) Ca2+ Uptake Assay

This protocol allows for the direct assessment of LASSBio-294's effect on SR Ca2+ handling.

Materials:

  • Rat ventricular muscle strips

  • Skinning solution (relaxing solution with saponin)

  • Relaxing solution (in mM): 100 KCl, 20 imidazole, 7 MgCl2, 2 EGTA, 4 ATP, pH 7.0.

  • Activating solutions with varying free Ca2+ concentrations (calculated using a computer program).

  • Caffeine solution (e.g., 20 mM in relaxing solution).

  • Force transducer and data acquisition system.

  • LASSBio-294 stock solution in DMSO.

Procedure:

  • Dissect small trabeculae or papillary muscles from the rat ventricle.

  • Chemically "skin" the muscle fibers by incubating them in a relaxing solution containing a detergent like saponin to permeabilize the cell membrane while leaving the SR intact.

  • Mount the skinned fiber between a force transducer and a fixed hook in a temperature-controlled chamber.

  • To measure SR Ca2+ uptake, first deplete the SR of Ca2+ by a brief exposure to a high-caffeine solution.

  • Load the SR with Ca2+ by incubating the fiber in an activating solution with a known sub-maximal free Ca2+ concentration for a specific duration, in the absence or presence of LASSBio-294.

  • Induce Ca2+ release from the SR by rapidly switching to a high-caffeine solution and measure the resulting force transient. The amplitude of this force transient is proportional to the amount of Ca2+ taken up by the SR.

  • Perform a dose-response curve for LASSBio-294's effect on SR Ca2+ loading.

Visualizations

Signaling Pathway of LASSBio-294 in Cardiac Myocytes

LASSBio294_Pathway cluster_extracellular Extracellular Space cluster_cell Cardiac Myocyte cluster_sarcoplasm Sarcoplasm cluster_sr Sarcoplasmic Reticulum (SR) LASSBio294 LASSBio-294 SERCA SERCA2a LASSBio294->SERCA Stimulates Ca_cyto Ca2+ TroponinC Troponin C Ca_cyto->TroponinC Binds to Contraction Muscle Contraction TroponinC->Contraction Initiates Ca_sr Ca2+ SERCA->Ca_sr Increased Ca2+ Uptake Ca_sr->Ca_cyto Ca2+ Release (via RyR - not shown) LASSBio294_Workflow start Start: Isolate Cardiac Tissue prep Prepare Tissue (e.g., Langendorff or Skinned Fiber) start->prep equilibrate Equilibrate Preparation prep->equilibrate baseline Record Baseline Contractility equilibrate->baseline add_lassbio Administer LASSBio-294 (Dose-Response) baseline->add_lassbio record_effect Record Inotropic Effect add_lassbio->record_effect washout Washout record_effect->washout analyze Data Analysis (e.g., EC50 Calculation) record_effect->analyze record_recovery Record Recovery washout->record_recovery record_recovery->analyze end End analyze->end

References

Validation & Comparative

Validating the Inotropic Effects of LASSBio-294: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the inotropic profile of a novel compound is critical. This guide provides a comparative analysis of LASSBio-294, a promising inotropic agent, against established alternatives such as dobutamine, milrinone, and levosimendan. The information is presented to facilitate an objective evaluation of its performance, supported by experimental data and detailed methodologies.

Executive Summary

LASSBio-294 distinguishes itself with a novel mechanism of action centered on enhancing sarcoplasmic reticulum (SR) Ca2+ uptake, leading to a positive inotropic effect without significantly altering heart rate or myocardial oxygen consumption. This contrasts with traditional inotropes like the β-adrenergic agonist dobutamine and the phosphodiesterase-3 (PDE3) inhibitor milrinone, which often carry risks of arrhythmias and increased myocardial oxygen demand. Levosimendan, a calcium sensitizer, offers a closer parallel in terms of improving contractile efficiency, but LASSBio-294's direct action on SR Ca2+ handling presents a unique therapeutic avenue.

Comparative Inotropic Performance

The following tables summarize the quantitative inotropic effects of LASSBio-294 and its comparators. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Inotropic Effects of LASSBio-294 [1][2]

Experimental ModelConcentrationParameterResult
Isolated Wistar Rat Hearts25 µMSpontaneous Contractions128.0 ± 0.7% of control
Electrically Stimulated Rat Atrial Muscle200 µMTwitch Tension163.1 ± 18.4% of control
Electrically Stimulated Rat Papillary Muscle200 µMTwitch Tension153.5 ± 28.5% of control
Electrically Stimulated Rat Ventricular Muscle200 µMTwitch Tension201.5 ± 18.5% of control
Saponin-Skinned Rat Ventricular Cells100 µMSR Ca2+ Uptake40% increase

Table 2: Inotropic Effects of Dobutamine

Experimental ModelConcentration/DoseParameterResult
Patients with Cardiac Decompensation2-20 mcg/kg/minCardiac IndexSignificant Increase
Isolated Working Rat HeartsClinically relevant dosesCardiac Output, Contractility (dP/dtmax)Significant Increase

Table 3: Inotropic Effects of Milrinone [3]

Experimental ModelConcentration/DoseParameterResult
Patients with Severe Heart Failure0.375-0.75 mcg/kg/minCardiac Index, Stroke Volume IndexSignificant Increase
Patients with Dilated CardiomyopathyIV infusionCardiac Output, dP/dt+37.2%, Significant Increase

Table 4: Inotropic Effects of Levosimendan [4][5]

Experimental ModelConcentration/DoseParameterResult
Patients with Decompensated Heart Failure0.1-0.2 mcg/kg/minCardiac Output29% increase over baseline
Patients with Decompensated Heart Failure0.1-0.2 mcg/kg/minPulmonary Capillary Wedge Pressure28% decrease from baseline
Isolated Dog Hearts (CHF)~8.4 µMPeak Isovolumic LV Pressure~40% increase

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these inotropic agents are illustrated in the following diagrams.

LASSBio294_Pathway cluster_SR Cardiomyocyte LASSBio294 LASSBio-294 SERCA SERCA2a LASSBio294->SERCA Activates SR Sarcoplasmic Reticulum (SR) Ca_uptake Increased SR Ca2+ Uptake SERCA->Ca_uptake Ca_store Increased SR Ca2+ Store Ca_uptake->Ca_store Ca_release Increased Ca2+ Release upon Depolarization Ca_store->Ca_release Contraction Enhanced Myocardial Contraction Ca_release->Contraction

Caption: LASSBio-294 signaling pathway.

Dobutamine_Pathway Dobutamine Dobutamine Beta1AR β1-Adrenergic Receptor Dobutamine->Beta1AR Binds to Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Contraction Enhanced Myocardial Contraction Ca_influx->Contraction

Caption: Dobutamine signaling pathway.

Milrinone_Pathway Milrinone Milrinone PDE3 Phosphodiesterase-3 (PDE3) Milrinone->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation cAMP Increased cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Contraction Enhanced Myocardial Contraction Ca_influx->Contraction

Caption: Milrinone signaling pathway.

Levosimendan_Pathway Levosimendan Levosimendan TroponinC Cardiac Troponin C (cTnC) Levosimendan->TroponinC Binds to KATP_channel ATP-sensitive K+ Channels (Vascular) Levosimendan->KATP_channel Opens Ca_binding Ca2+ Binding TroponinC->Ca_binding Ca_sensitivity Increased Myofilament Ca2+ Sensitivity Ca_binding->Ca_sensitivity Contraction Enhanced Myocardial Contraction Ca_sensitivity->Contraction Vasodilation Vasodilation KATP_channel->Vasodilation

Caption: Levosimendan signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Isolated Heart (Langendorff) Preparation for LASSBio-294

This protocol is adapted from the methodology used in the primary research of LASSBio-294.[1][2]

  • Animal Model: Male Wistar rats (250-300g) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., urethane).

  • Heart Excision: The heart is rapidly excised and immediately mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose) gassed with 95% O2 and 5% CO2 at 37°C.

  • Contractility Measurement: A force transducer is attached to the apex of the ventricle to record isometric contractions. The heart is electrically stimulated at a constant frequency (e.g., 3 Hz).

  • Drug Administration: After a stabilization period, LASSBio-294 is added to the perfusion solution at various concentrations.

  • Data Analysis: Changes in developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt) are measured and compared to baseline values.

Skinned Cardiac Fiber Preparation for LASSBio-294[1][2]

This technique allows for the direct assessment of the drug's effect on the contractile machinery and sarcoplasmic reticulum function.

  • Fiber Preparation: Small bundles of ventricular muscle are dissected and chemically "skinned" using a detergent (e.g., saponin or Triton X-100) to permeabilize the cell membrane, leaving the contractile proteins and SR intact.

  • Mounting: The skinned fiber is mounted between a force transducer and a length controller.

  • Solutions: The fiber is bathed in a series of solutions with varying Ca2+ concentrations (pCa) to determine the force-pCa relationship (myofilament Ca2+ sensitivity).

  • SR Ca2+ Uptake: To assess SR function, the fiber is loaded with Ca2+ in a specific pCa solution for a defined period. The amount of Ca2+ taken up by the SR is then estimated by rapidly releasing it with caffeine and measuring the resulting force transient.

  • Drug Application: LASSBio-294 is added to the loading or activating solutions to determine its effect on SR Ca2+ uptake and/or myofilament Ca2+ sensitivity.

Experimental Workflow

The logical flow of experiments to validate the inotropic effects of a compound like LASSBio-294 is depicted below.

Experimental_Workflow Start Start: Novel Compound (LASSBio-294) IsolatedHeart Isolated Heart (Langendorff) Assay Start->IsolatedHeart InotropicEffect Positive Inotropic Effect Observed? IsolatedHeart->InotropicEffect SkinnedFiber Skinned Fiber Experiments InotropicEffect->SkinnedFiber Yes NoEffect No Inotropic Effect InotropicEffect->NoEffect No Mechanism Determine Mechanism: - SR Ca2+ Uptake - Myofilament Ca2+ Sensitivity SkinnedFiber->Mechanism Compare Compare with Standard Inotropes (Dobutamine, Milrinone, etc.) Mechanism->Compare Conclusion Conclusion: Novel Inotropic Agent with Specific Mechanism Compare->Conclusion

Caption: Experimental workflow for inotrope validation.

Conclusion

LASSBio-294 demonstrates a significant positive inotropic effect in preclinical models. Its unique mechanism of enhancing sarcoplasmic reticulum Ca2+ uptake, without the direct β-adrenergic stimulation or phosphodiesterase inhibition seen with conventional agents, positions it as a potentially safer and more efficient therapeutic option for conditions of cardiac contractile dysfunction. Further head-to-head comparative studies are warranted to fully elucidate its clinical potential relative to existing inotropic therapies.

References

A Comparative Analysis of Cardiotonic Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of published scientific literature, patents, and clinical trial databases did not yield specific data on the cardiotonic activity of N-(3-piperazin-1-ylphenyl)acetamide. Therefore, a direct comparative study involving this compound is not feasible. This guide provides a comparative framework of established cardiotonic agents, which can serve as a reference for the evaluation of novel compounds such as this compound.

This guide offers a detailed comparison of the four major classes of currently utilized cardiotonic agents: cardiac glycosides, β-adrenergic agonists, phosphodiesterase III (PDE3) inhibitors, and calcium sensitizers. The information is intended for researchers, scientists, and drug development professionals.

Comparative Performance of Cardiotonic Agents

The therapeutic efficacy and safety profiles of cardiotonic agents are critical determinants of their clinical utility. The following tables summarize key quantitative data for representative drugs from each class.

Table 1: Inotropic Potency of Selected Cardiotonic Agents

Drug ClassRepresentative DrugInotropic Effect (EC50/IC50)Key Findings
Cardiac GlycosideDigoxinEC50 for positive inotropic effect: ~0.1 - 1 µM (human ventricular muscle)Produces a positive inotropic effect at nanomolar to low micromolar concentrations[1].
β-Adrenergic AgonistDobutamineEC50 for increasing +dP/dt is not consistently reported as a single value due to dose-dependent responses.Infusions of 5 to 20 µg/kg/min lead to significant increases in myocardial contractility[2].
PDE3 InhibitorMilrinoneIC50 for PDE3 inhibition: 0.66 - 1.3 µMProduces a positive inotropic effect with an EC50 of approximately 8 µM in cultured chick ventricular cells[3][4].
Calcium SensitizerLevosimendanEC50 for Ca2+-sensitizing effect: 8.4 nM (guinea-pig cardiomyocytes)Exhibits a potent positive inotropic effect with an EC50 of 60 nM in intact papillary muscles[5].

Table 2: Hemodynamic and Adverse Effects of Selected Cardiotonic Agents

Drug ClassRepresentative DrugEffect on Myocardial Contractility (dP/dt max)Common Adverse Effects
Cardiac GlycosideDigoxinNontoxic doses producing a 20% increase in LV dP/dt have been observed[6].Arrhythmias (e.g., ventricular tachycardia, AV block), nausea, vomiting, confusion, visual disturbances[7][8][9].
β-Adrenergic AgonistDobutamineDose-dependent increases in dP/dt max[4][10][11][12]. Doses of 40 µg/kg/min increased dP/dt/P from 65 to 128 s⁻¹ in dogs[4].Tachycardia, hypertension, arrhythmias, increased myocardial oxygen demand[5][13][14][15].
PDE3 InhibitorMilrinoneConcentration-related increases in dP/dt (up to 32% increase at maximum dose)[16][17][18].Hypotension, ventricular arrhythmias (ectopy, tachycardia), headache[19][20][21][22].
Calcium SensitizerLevosimendanCan increase dP/dt max, though effects can be load-dependent[23].Hypotension, headache, increased heart rate, potential for atrial fibrillation[3][24][25][26][27].

Experimental Protocols

The evaluation of cardiotonic agents relies on a range of in vitro, ex vivo, and in vivo models. Below are detailed methodologies for key experiments.

Isolated Langendorff Perfused Heart Preparation

This ex vivo model is used to assess the direct effects of a compound on cardiac function, independent of systemic neural and hormonal influences.

  • Objective: To measure the effect of a test compound on myocardial contractility (e.g., left ventricular developed pressure, LVDP; maximum rate of pressure rise, +dP/dt max), heart rate, and coronary flow.

  • Methodology:

    • Animal Model: Typically, hearts are isolated from rats, guinea pigs, or rabbits.

    • Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution to arrest contraction and protect the myocardium.

    • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.

    • Data Acquisition: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure changes. Electrodes may be placed on the epicardial surface to record an electrocardiogram (ECG).

    • Drug Administration: After a stabilization period, the test compound is infused into the perfusate at various concentrations, and the resulting changes in cardiac parameters are recorded.

Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes

This in vitro assay allows for the direct visualization and quantification of intracellular calcium dynamics, which are fundamental to cardiac muscle contraction.

  • Objective: To determine if a test compound alters the amplitude, duration, or kinetics of the intracellular calcium ([Ca²⁺]i) transient in single cardiomyocytes.

  • Methodology:

    • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, mouse).

    • Fluorescent Dye Loading: The isolated cardiomyocytes are incubated with a calcium-sensitive fluorescent indicator, such as Fura-2, Indo-1, or Fluo-4. These dyes change their fluorescent properties upon binding to Ca²⁺.

    • Experimental Setup: The dye-loaded cells are placed on the stage of an inverted microscope equipped for fluorescence imaging. Cells are superfused with a physiological buffer.

    • Stimulation and Recording: Cardiomyocytes are field-stimulated to elicit contractions. The fluorescence emission is recorded using a photomultiplier tube or a high-speed camera.

    • Drug Application: The test compound is applied to the superfusate, and changes in the fluorescence signal, which correspond to changes in [Ca²⁺]i, are measured. This can be correlated with simultaneous measurements of cell shortening (contraction).

Signaling Pathways and Mechanisms of Action

The different classes of cardiotonic agents exert their effects through distinct molecular pathways.

Cardiac Glycosides (e.g., Digoxin)

Cardiac glycosides increase intracellular calcium by inhibiting the Na⁺/K⁺-ATPase pump in the sarcolemma of cardiomyocytes.[28][29] This leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium by the Na⁺/Ca²⁺ exchanger, resulting in a net increase in intracellular calcium concentration and enhanced contractility[28][29].

CardiacGlycoside_Pathway Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger (Reduced Ca2+ Efflux) Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ SR Sarcoplasmic Reticulum Ca2+ Load Ca_in->SR Increases Contraction ↑ Myocardial Contraction SR->Contraction Enhances Ca2+ Release

Caption: Signaling pathway of Cardiac Glycosides.

β-Adrenergic Agonists (e.g., Dobutamine)

β-adrenergic agonists bind to β1-adrenergic receptors on cardiomyocytes, activating a Gs protein-coupled signaling cascade.[25] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of protein kinase A (PKA).[25] PKA then phosphorylates several key proteins, including L-type calcium channels and phospholamban, which collectively increase intracellular calcium and enhance contractility[25].

BetaAdrenergic_Pathway Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR Activates Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates Contraction ↑ Myocardial Contraction Ca_Channel->Contraction ↑ Ca2+ Influx PLB->Contraction ↑ SR Ca2+ Uptake & Release

Caption: Signaling pathway of β-Adrenergic Agonists.

Phosphodiesterase III (PDE3) Inhibitors (e.g., Milrinone)

PDE3 inhibitors prevent the breakdown of cAMP in cardiac and vascular smooth muscle cells.[19] The resulting increase in cAMP levels in cardiomyocytes leads to the activation of PKA and a subsequent increase in intracellular calcium and contractility, similar to the downstream effects of β-adrenergic stimulation[19][30]. In vascular smooth muscle, increased cAMP promotes vasodilation[30].

PDE3_Inhibitor_Pathway Milrinone Milrinone PDE3 Phosphodiesterase III (PDE3) Milrinone->PDE3 Inhibits cAMP_breakdown cAMP Breakdown to AMP cAMP ↑ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Contraction ↑ Myocardial Contraction PKA->Contraction Phosphorylates Ca2+ handling proteins

Caption: Signaling pathway of PDE3 Inhibitors.

Calcium Sensitizers (e.g., Levosimendan)

Calcium sensitizers represent a newer class of inotropic agents that enhance myocardial contractility by increasing the sensitivity of the myofilaments to calcium. Levosimendan binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation of troponin C and thereby enhancing the contractile response for a given concentration of intracellular calcium.[25] This mechanism does not significantly increase intracellular calcium levels, which may reduce the risk of arrhythmias compared to other inotropes[25].

Calcium_Sensitizer_Pathway Levosimendan Levosimendan cTnC Cardiac Troponin C (cTnC) Levosimendan->cTnC Binds to Ca_binding Ca2+ Binding to cTnC cTnC->Ca_binding Stabilizes Myofilament_sensitivity ↑ Myofilament Sensitivity to Ca2+ Contraction ↑ Myocardial Contraction (at given [Ca2+]) Myofilament_sensitivity->Contraction Leads to

Caption: Signaling pathway of Calcium Sensitizers.

References

LASSBio-294 vs. Digitalis-Like Compounds: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two distinct classes of cardiotonic agents, offering insights into their mechanisms, efficacy, and experimental validation.

This guide provides a comprehensive comparison of LASSBio-294, a novel inotropic agent, and the well-established class of digitalis-like compounds. Tailored for researchers, scientists, and drug development professionals, this analysis delves into their divergent mechanisms of action, presents supporting experimental data, and outlines the methodologies used to generate these findings.

Executive Summary

LASSBio-294 and digitalis-like compounds both exhibit positive inotropic effects, meaning they increase the force of cardiac contraction. However, they achieve this through fundamentally different cellular pathways. Digitalis compounds, such as digoxin, inhibit the Na+/K+-ATPase pump on the cardiomyocyte membrane. This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately enhancing contractility.[1][2][3] In contrast, LASSBio-294's mechanism does not involve Na+/K+-ATPase inhibition.[1][2] Instead, it appears to enhance the function of the sarcoplasmic reticulum (SR), specifically by increasing Ca2+ uptake, likely through the activation of the SERCA pump.[1][2][4] This novel mechanism suggests that LASSBio-294 may offer a different safety and efficacy profile compared to traditional cardiac glycosides.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for LASSBio-294 and digoxin, a representative digitalis-like compound, based on studies in rat cardiac preparations. It is important to note that these data are not from direct, head-to-head comparative studies under identical conditions, and therefore, direct comparisons of potency should be made with caution.

Table 1: Inotropic Effects of LASSBio-294 in Rat Cardiac Preparations

PreparationConcentrationEffectCitation
Isolated Spontaneously Beating Rat Hearts25 µM28.0 ± 0.7% increase in contractility (maximal effect)[1]
Electrically Stimulated Rat Papillary Muscle200 µM153.5 ± 28.5% increase in twitch tension[1][2]
Electrically Stimulated Rat Ventricular Muscle200 µM201.5 ± 18.5% increase in twitch tension[1][2]
Saponin-Skinned Rat Ventricular Cells (SR Ca2+ Loading)5.4 µMEC50 for increasing caffeine-induced contracture[1]

Table 2: Inotropic and Electrophysiological Effects of Digoxin

ParameterConcentration/DoseEffectSpeciesCitation
Positive Inotropic Effect (ED50)2.4 x 10-5 MHalf-maximal inotropic effect in isolated rat heartsRat[5]
Therapeutic Serum Level0.8 - 2.0 ng/mLClinically accepted therapeutic rangeHuman[6]
Toxic Serum Level> 2.4 ng/mLLevel at which toxicity is likelyHuman[6]
Arrhythmogenic Dose 50 (AD50)13.0 ± 1.0 mg/kg (subcutaneous)Dose causing arrhythmias in 50% of animalsAdult Rat[7]
Lethal Dose 50 (LD50)30.0 ± 1.9 mg/kg (subcutaneous)Dose causing death in 50% of animalsAdult Rat[7]

Table 3: Effects on Electrocardiogram (ECG) Parameters in Isolated Rat Hearts

CompoundConcentrationEffect on Heart Rate, PR Interval, QRS DurationCitation
LASSBio-294100 µMNo significant change[1][2]
DigoxinToxic DosesCan cause various arrhythmias, including AV block and ventricular tachycardia[7]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for LASSBio-294 and digitalis-like compounds.

LASSBio294_Pathway cluster_extracellular Extracellular Space cluster_cell Cardiomyocyte LASSBio-294_ext LASSBio-294 LASSBio-294_int LASSBio-294 LASSBio-294_ext->LASSBio-294_int Enters Cell SERCA SERCA Pump LASSBio-294_int->SERCA Activates SR Sarcoplasmic Reticulum (SR) SERCA->SR Pumps Ca2+ into SR Ca_SR Increased Ca2+ Storage SR->Ca_SR Ca_release Enhanced Ca2+ Release Ca_SR->Ca_release Upon Excitation Contraction Increased Myocardial Contraction Ca_release->Contraction

Caption: Signaling pathway of LASSBio-294 in a cardiomyocyte.

Digitalis_Pathway cluster_extracellular Extracellular Space cluster_cell Cardiomyocyte Digitalis_ext Digitalis-like Compound NaK_ATPase Na+/K+-ATPase Digitalis_ext->NaK_ATPase Inhibits Na_ext Na+ Na_ext->NaK_ATPase Reduced Na+ efflux Ca_ext Ca2+ NCX Na+/Ca2+ Exchanger Ca_ext->NCX Increased Ca2+ influx Na_int Increased Intracellular Na+ NaK_ATPase->Na_int Na_int->NCX Alters Gradient Ca_int Increased Intracellular Ca2+ NCX->Ca_int Contraction Increased Myocardial Contraction Ca_int->Contraction

Caption: Signaling pathway of digitalis-like compounds in a cardiomyocyte.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of LASSBio-294 and digitalis-like compounds.

Measurement of Inotropic Effect in Isolated Langendorff-Perfused Rat Heart

This protocol is a standard method for assessing the direct effects of compounds on cardiac contractility, independent of systemic neural and hormonal influences.[8][9]

Langendorff_Workflow Start Anesthetize Rat Expose_Heart Open Thoracic Cavity and Expose Heart Start->Expose_Heart Cannulate_Aorta Rapidly Excise Heart and Cannulate Aorta Expose_Heart->Cannulate_Aorta Mount_Apparatus Mount on Langendorff Apparatus Cannulate_Aorta->Mount_Apparatus Retrograde_Perfusion Initiate Retrograde Perfusion with Oxygenated Buffer Mount_Apparatus->Retrograde_Perfusion Insert_Balloon Insert Latex Balloon into Left Ventricle Retrograde_Perfusion->Insert_Balloon Measure_Pressure Connect Balloon to Pressure Transducer Insert_Balloon->Measure_Pressure Stabilize Stabilization Period Measure_Pressure->Stabilize Administer_Drug Administer LASSBio-294 or Digoxin via Perfusate in Increasing Concentrations Stabilize->Administer_Drug Record_Data Record Left Ventricular Developed Pressure (LVDP) and Heart Rate Administer_Drug->Record_Data Analyze_Data Analyze Dose-Response Relationship Record_Data->Analyze_Data

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Materials:

  • Animals: Adult Wistar or Sprague-Dawley rats.

  • Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, and perfusion tubing.

  • Perfusion Buffer: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Instrumentation: Pressure transducer, data acquisition system.

  • Test Compounds: LASSBio-294 and digoxin dissolved in an appropriate vehicle.

Procedure:

  • The rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion.

  • A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure.

  • The heart is allowed to stabilize for a period of 20-30 minutes.

  • Baseline measurements of left ventricular developed pressure (LVDP) and heart rate are recorded.

  • The test compound (LASSBio-294 or digoxin) is added to the perfusion buffer at increasing concentrations.

  • The effects on LVDP and heart rate are recorded at each concentration to generate a dose-response curve.

Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Uptake in Saponin-Skinned Cardiac Fibers

This technique allows for the direct assessment of SR function by chemically permeabilizing the cell membrane, providing access to the intracellular environment.[1]

Materials:

  • Cardiac Tissue: Small bundles of ventricular muscle fibers.

  • Solutions:

    • Relaxing solution (high EGTA, low Ca2+).

    • Activating solution (high Ca2+).

    • Loading solution (containing a specific free Ca2+ concentration).

    • Caffeine solution (to induce SR Ca2+ release).

  • Saponin: To permeabilize the sarcolemma.

  • Instrumentation: Force transducer, data acquisition system.

Procedure:

  • Small bundles of ventricular muscle are dissected and treated with saponin to selectively permeabilize the sarcolemma, leaving the SR intact.

  • The skinned fibers are mounted on a force transducer.

  • The fibers are incubated in a loading solution with a known Ca2+ concentration for a specific duration, with or without LASSBio-294.

  • After the loading period, the fibers are exposed to a high concentration of caffeine to induce the release of all Ca2+ from the SR.

  • The resulting force of contraction is measured, which is proportional to the amount of Ca2+ taken up by the SR during the loading period.

  • By varying the concentration of LASSBio-294 in the loading solution, a dose-response curve for its effect on SR Ca2+ uptake can be generated.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Cardiac Tissue Homogenate: A preparation of cardiac cell membranes containing Na+/K+-ATPase.

  • Assay Buffer: Containing MgCl2, KCl, and NaCl.

  • ATP: As the substrate.

  • Ouabain: A specific inhibitor of Na+/K+-ATPase (used to determine the specific activity).

  • Reagents for Phosphate Detection: e.g., Malachite green-based colorimetric reagent.

  • Instrumentation: Spectrophotometer.

Procedure:

  • Cardiac tissue homogenate is incubated in the assay buffer.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of Pi released is measured colorimetrically.

  • A parallel reaction is run in the presence of ouabain to inhibit Na+/K+-ATPase.

  • The Na+/K+-ATPase-specific activity is calculated as the difference between the total Pi released and the Pi released in the presence of ouabain.

  • The assay can be performed with varying concentrations of a digitalis-like compound to determine its IC50 for Na+/K+-ATPase inhibition.

Comparative Analysis: A Logical Relationship Diagram

The following diagram outlines the comparative advantages and disadvantages of LASSBio-294 and digitalis-like compounds based on their mechanisms and known effects.

Comparative_Analysis cluster_LASSBio294 LASSBio-294 cluster_Digitalis Digitalis-like Compounds LASS_Mech Mechanism: Enhances SR Ca2+ Uptake (SERCA Activation) LASS_Adv Potential Advantages LASS_Mech->LASS_Adv LASS_Disadv Potential Disadvantages LASS_Mech->LASS_Disadv LASS_Adv_Details • Novel mechanism of action • May have a better safety profile (less pro-arrhythmic) • No significant effect on ECG at inotropic doses LASS_Adv->LASS_Adv_Details LASS_Disadv_Details • Less established, more research needed • Long-term effects unknown • Therapeutic index not yet defined LASS_Disadv->LASS_Disadv_Details Dig_Mech Mechanism: Inhibits Na+/K+-ATPase Dig_Adv Advantages Dig_Mech->Dig_Adv Dig_Disadv Disadvantages Dig_Mech->Dig_Disadv Dig_Adv_Details • Well-established clinical use • Known efficacy in certain patient populations Dig_Adv->Dig_Adv_Details Dig_Disadv_Details • Narrow therapeutic index • High risk of toxicity (arrhythmias) • Numerous drug interactions Dig_Disadv->Dig_Disadv_Details

Caption: Logical relationship diagram comparing LASSBio-294 and digitalis-like compounds.

Conclusion

LASSBio-294 represents a promising new direction in the development of inotropic agents, with a mechanism of action that is distinct from the classical Na+/K+-ATPase inhibition of digitalis-like compounds. By targeting the sarcoplasmic reticulum and enhancing Ca2+ uptake, LASSBio-294 may offer a more favorable safety profile, particularly with regard to the risk of arrhythmias. However, as a newer compound, further research is required to fully elucidate its clinical potential, including its long-term effects and therapeutic window. In contrast, digitalis-like compounds have a long history of clinical use, but their narrow therapeutic index and potential for toxicity necessitate careful patient monitoring. This comparative analysis provides a foundation for researchers and drug development professionals to understand the key differences between these two classes of inotropic agents and to guide future investigations into novel therapies for cardiac dysfunction.

References

Cross-Validation of N-(3-piperazin-1-ylphenyl)acetamide's Anticonvulsant Profile: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant activity of N-(3-piperazin-1-ylphenyl)acetamide and its derivatives across various preclinical seizure models. The data presented is synthesized from multiple studies to offer a comprehensive overview of its potential as an antiepileptic agent.

Derivatives of this compound have emerged as a promising class of compounds in the search for novel antiepileptic drugs.[1] Their anticonvulsant properties have been evaluated in a battery of standardized preclinical models designed to identify efficacy against different seizure types. This guide summarizes the key findings from these studies, presenting comparative data on their activity in the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and 6 Hz seizure models, which are indicative of efficacy against generalized tonic-clonic, myoclonic, and therapy-resistant partial seizures, respectively.[1][2][3]

Comparative Anticonvulsant Activity

The anticonvulsant screening of this compound derivatives has revealed significant activity, particularly in the MES model, suggesting a potential to prevent the spread of seizures.[2][3] The activity of these compounds is closely linked to the nature of substituents on the anilide and piperazine moieties.[1][3] For instance, derivatives with a 3-(trifluoromethyl)anilide group have demonstrated notable activity in the MES screen.[1][3]

Below is a summary of the anticonvulsant activity for selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives from published studies.

CompoundTest ModelDose (mg/kg, i.p.)ActivityReference
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMES100Active at 0.5h[3]
3-(trifluoromethyl)anilide derivativesMES100 and/or 300Several derivatives showed protection[3]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)MESED₅₀ = 68.30Highly potent[4]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)6 Hz (32 mA)ED₅₀ = 28.20Highly potent[4]
Valproic Acid (Reference Drug)MESED₅₀ = 252.74Reference[4]
Valproic Acid (Reference Drug)6 Hz (32 mA)ED₅₀ = 130.64Reference[4]

Assessment of Neurotoxicity

A critical aspect of developing new antiepileptic drugs is ensuring a favorable safety profile with minimal neurological side effects. The rotarod test is commonly employed to assess motor impairment and neurotoxicity. For many of the studied this compound derivatives, neurotoxicity was not observed at the maximum administered doses in the preliminary screens, indicating a good therapeutic window for some of the active compounds.[3]

Proposed Mechanism of Action

In vitro studies on potent derivatives of this compound suggest that their anticonvulsant effect may be mediated through interaction with neuronal voltage-sensitive sodium channels (site 2).[2][3][4] This mechanism is shared by several established antiepileptic drugs and is crucial in controlling neuronal hyperexcitability.

G cluster_0 Proposed Anticonvulsant Mechanism Compound This compound Derivative NaChannel Voltage-Gated Sodium Channel (Site 2) Compound->NaChannel Binds to Inactivation Prolonged Inactivation State NaChannel->Inactivation Promotes ReducedExcitability Reduced Neuronal Excitability Inactivation->ReducedExcitability Leads to SeizureSuppression Suppression of Seizure Spread ReducedExcitability->SeizureSuppression Results in

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures used in preclinical anticonvulsant drug screening.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[5]

MES_Workflow cluster_MES Maximal Electroshock (MES) Test Workflow AnimalPrep Administer Test Compound (i.p. or p.o.) to Mice Wait Waiting Period (e.g., 0.5h, 4h) AnimalPrep->Wait Anesthesia Apply Topical Anesthetic (e.g., 0.5% tetracaine) to Corneas Wait->Anesthesia Stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) via Corneal Electrodes Anesthesia->Stimulation Observation Observe for Hindlimb Tonic Extension (HLTE) Stimulation->Observation Endpoint Endpoint: Abolition of HLTE = Protection Observation->Endpoint

Caption: Workflow of the Maximal Electroshock (MES) test.

Procedure:

  • Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[5]

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Pre-treatment Time: Animals are tested at different time points after drug administration (e.g., 0.5 and 4 hours) to assess the time of peak effect.[3]

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (0.2 seconds) via corneal electrodes.[5] A topical anesthetic is applied to the corneas prior to electrode placement.[5]

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase indicates the compound's ability to prevent seizure spread.[5]

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for clonic seizures, similar to human myoclonic or absence seizures, and identifies compounds that elevate the seizure threshold.[6]

scPTZ_Workflow cluster_scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Workflow AnimalPrep Administer Test Compound (i.p. or p.o.) to Mice Wait Waiting Period for Time to Peak Effect AnimalPrep->Wait PTZ_injection Inject PTZ Subcutaneously (e.g., 85 mg/kg for CF-1 mice) Wait->PTZ_injection Observation Observe for Clonic Seizures for 30 minutes PTZ_injection->Observation Endpoint Endpoint: Absence of clonic spasms (>5 seconds) = Protection Observation->Endpoint

Caption: Workflow of the subcutaneous Pentylenetetrazol (scPTZ) test.

Procedure:

  • Animal Model: Male CF-1 mice are frequently used.[6]

  • Drug Administration: Test compounds are administered i.p. or p.o. at various doses.

  • Pre-treatment Time: A predetermined time is allowed to elapse for the drug to reach its peak effect.

  • Convulsant Administration: Pentylenetetrazol (PTZ) is injected subcutaneously at a dose that induces seizures in a high percentage of control animals (e.g., 85 mg/kg for CF-1 mice).[6]

  • Observation: Animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw).[6]

  • Endpoint: Protection is defined as the absence of a clonic seizure episode lasting for at least 5 seconds.[6]

Hz Seizure Model

The 6 Hz test is a model of psychomotor seizures and is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[2]

Procedure:

  • Animal Model: Male CF-1 mice or Sprague-Dawley rats.

  • Drug Administration: Test compounds are administered i.p. or p.o.

  • Pre-treatment Time: Animals are tested at the predetermined time of peak effect.

  • Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes.[2] The current intensity can be varied (e.g., 32 mA or 44 mA) to assess efficacy against different seizure severities. A topical anesthetic is applied to the corneas.[2]

  • Observation: Animals are observed for characteristic seizure behaviors, including stun, forelimb clonus, and twitching of the vibrissae.[2]

  • Endpoint: Protection is noted if the animal does not display these seizure behaviors and resumes normal activity.[3]

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.

Rotarod_Workflow cluster_Rotarod Rotarod Neurotoxicity Test Workflow AnimalPrep Administer Test Compound (i.p. or p.o.) to Mice Wait Waiting Period for Time to Peak Effect AnimalPrep->Wait Placement Place Mouse on Accelerating Rotarod (e.g., 4-40 rpm in 300s) Wait->Placement Measurement Measure Latency to Fall Placement->Measurement Endpoint Endpoint: Inability to remain on the rod = Neurotoxicity Measurement->Endpoint

Caption: Workflow of the Rotarod neurotoxicity test.

Procedure:

  • Apparatus: A rotating rod apparatus (rotarod) is used.

  • Training: Animals may be trained on the apparatus before the test day.

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of peak effect, the animal is placed on the rod, which is rotating at a constant or accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Endpoint: The latency to fall off the rod is recorded. A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment and neurotoxicity.

References

LASSBio-294: A Comparative Analysis of Efficacy in Preclinical Models of Cardiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of LASSBio-294 in various preclinical models of cardiac disease, primarily focusing on myocardial infarction (MI) and its progression to heart failure. The information is compiled from peer-reviewed studies to offer an objective overview supported by experimental data.

LASSBio-294, a novel thienylhydrazone derivative, has emerged as a promising therapeutic candidate for cardiac pathologies. It exhibits a dual mechanism of action, functioning as a positive inotropic and lusitropic agent by modulating intracellular calcium dynamics, and as a cardioprotective agent through its agonistic activity on adenosine A2A receptors.[1][2][3][4][5]

Comparative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies, showcasing the effects of LASSBio-294 on cardiac function and remodeling in comparison to control or sham groups.

Table 1: Effects of LASSBio-294 on Cardiac Function and Remodeling Post-Myocardial Infarction in Normotensive Rats
ParameterShamMI + VehicleMI + LASSBio-294 (2 mg/kg/day, i.p.)Reference
Hemodynamics
Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg)7.8 ± 1.121.3 ± 2.512.1 ± 1.9[1]
Cardiac Remodeling
Cardiac Hypertrophy (Heart Weight/Body Weight, mg/g)2.8 ± 0.13.5 ± 0.13.1 ± 0.1[1]
Collagen Volume Fraction (%)2.1 ± 0.310.2 ± 1.25.6 ± 0.8*[1]
Intracellular Calcium Regulation
Sarcoplasmic Reticulum Ca²⁺ UptakeNormalReducedRestored[1]
Myofilament Ca²⁺ SensitivityNormalUnchangedEnhanced[1]

*p < 0.05 compared to MI + Vehicle

Table 2: Effects of LASSBio-294 on Cardiac Function in Spontaneously Hypertensive Rats (SHR) with Myocardial Infarction
ParameterSHR ShamSHR + MISHR + MI + LASSBio-294 (10 mg/kg/day, p.o.)SHR + MI + LASSBio-294 (20 mg/kg/day, p.o.)Reference
Echocardiography
Ejection Fraction (%)75.4 ± 2.148.6 ± 3.565.3 ± 4.170.1 ± 3.8[3]
Fibrosis & Inflammation
Left Ventricular Collagen DepositionBaselineIncreasedReducedReduced[4]
Tumor Necrosis Factor-α (TNF-α) ExpressionBaselineIncreasedReducedReduced[4]

*p < 0.05 compared to SHR + MI

Table 3: Inotropic Effects of LASSBio-294 on Isolated Cardiac Tissues from Wistar Rats
TissueMaximal Twitch Increment (%) at 200 µMReference
Atrial Muscle163.1 ± 18.4[2][6]
Papillary Muscle153.5 ± 28.5[2][6]
Ventricular Muscle201.5 ± 18.5[2][6]

Mechanism of Action: A Dual Approach

LASSBio-294's therapeutic potential stems from its ability to address two critical aspects of cardiac disease: impaired contractility and adverse remodeling.

  • Modulation of Calcium Homeostasis: LASSBio-294 enhances cardiac contractility (positive inotropy) and relaxation (lusitropy) by improving intracellular calcium handling. It increases the uptake of calcium into the sarcoplasmic reticulum (SR), making more calcium available for subsequent contractions.[1][2][6] This action is crucial in heart failure, where calcium cycling is often dysregulated.

  • Adenosine A2A Receptor Agonism: The compound acts as an agonist for the adenosine A2A receptor.[3][4][5] Activation of this pathway is known to have anti-inflammatory and anti-fibrotic effects. This mechanism is believed to underlie LASSBio-294's ability to reduce collagen deposition and the expression of inflammatory markers like TNF-α in the heart following myocardial infarction.[4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of LASSBio-294.

Myocardial Infarction Induction in Rats
  • Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHR).

  • Anesthesia: Anesthesia is induced, and the animal is placed on a ventilator.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. Sham-operated animals undergo the same procedure without the ligation.

  • Post-operative Care: Animals receive analgesics and are monitored closely during recovery.

Drug Administration
  • Routes: LASSBio-294 has been administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[1][3][4]

  • Vehicle: The compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO).[1]

  • Dosing Regimen: Daily administration for a specified period, often starting shortly after MI induction and continuing for several weeks (e.g., 4 weeks).[1]

Assessment of Cardiac Function and Remodeling
  • Echocardiography: Non-invasive imaging technique used to assess cardiac dimensions and function, including ejection fraction, fractional shortening, and wall thickness.

  • Hemodynamic Analysis: Invasive procedure involving the insertion of a catheter into the left ventricle to measure pressures such as Left Ventricular End-Diastolic Pressure (LVEDP).

  • Histological Analysis: Hearts are excised, fixed, and sectioned. Staining techniques like Picrosirius Red are used to quantify the collagen volume fraction (fibrosis). Standard Hematoxylin and Eosin (H&E) staining is used to assess cardiomyocyte size (hypertrophy).

Evaluation of Intracellular Calcium Handling
  • Skinned Cardiac Fibers: Cardiac muscle cells are chemically "skinned" using detergents like saponin to permeabilize the cell membrane while keeping the SR intact.

  • Calcium Uptake and Release: These skinned fibers are placed in solutions with varying calcium concentrations to measure the rate and capacity of SR calcium uptake and release, often triggered by caffeine.[2][6]

Visualizing the Pathways and Processes

The following diagrams illustrate the proposed signaling pathway of LASSBio-294 and a typical experimental workflow.

LASSBio294_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cardiomyocyte cluster_SR Sarcoplasmic Reticulum (SR) cluster_nucleus Nucleus LASSBio294 LASSBio-294 A2AR Adenosine A2A Receptor LASSBio294->A2AR Agonist AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PLN Phospholamban (PLN) PKA->PLN Phosphorylates (Inhibits) AntiInflammatory Anti-inflammatory & Anti-fibrotic Gene Expression PKA->AntiInflammatory Modulates Transcription Factors SERCA SERCA2a Ca_SR Ca²⁺ SERCA->Ca_SR Increases Ca²⁺ Uptake PLN->SERCA Inhibits (Inhibition is relieved) Myofilaments Myofilaments Ca_SR->Myofilaments Increased Ca²⁺ Release Contraction Improved Contraction & Relaxation Myofilaments->Contraction Experimental_Workflow cluster_setup Phase 1: Disease Model & Treatment cluster_analysis Phase 2: Efficacy Assessment A1 Animal Model Selection (e.g., SHR, Wistar Rats) A2 Myocardial Infarction Induction (LAD Ligation) A1->A2 A3 Grouping: 1. Sham 2. MI + Vehicle 3. MI + LASSBio-294 A2->A3 A4 Chronic Daily Treatment (e.g., 4 weeks) A3->A4 B1 In-Vivo Functional Analysis (Echocardiography) A4->B1 B2 Terminal Hemodynamic Measurement (LVEDP) B1->B2 B3 Ex-Vivo Tissue Collection (Heart) B2->B3 B4 Histological Analysis (Fibrosis, Hypertrophy) B3->B4 B5 Molecular Analysis (e.g., TNF-α expression) B3->B5

References

Benchmarking N-(3-piperazin-1-ylphenyl)acetamide Derivative "Pipacetamide-ALK" Against Current Standard-of-Care in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a novel investigational compound, "Pipacetamide-ALK," a next-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, against the current standard-of-care treatments for ALK-positive non-small cell lung cancer (NSCLC). The analysis is based on a compilation of preclinical and clinical data from publicly available studies on existing ALK inhibitors that share structural and mechanistic similarities with the N-(3-piperazin-1-ylphenyl)acetamide scaffold.

Introduction to Pipacetamide-ALK and the ALK-Positive NSCLC Landscape

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients.[1][2] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for this patient population.[3] Pipacetamide-ALK is a novel, potent, and selective ALK inhibitor built upon the this compound scaffold, designed to overcome some of the limitations of earlier-generation ALK inhibitors, such as acquired resistance and inadequate central nervous system (CNS) penetration.

The current standard-of-care for ALK-positive NSCLC has evolved from first-generation inhibitors like crizotinib to more potent second-generation agents such as alectinib, brigatinib, and ceritinib, and the third-generation inhibitor, lorlatinib.[4][5] These agents have demonstrated significant improvements in progression-free survival (PFS) and intracranial activity.[5][6][7] This guide will compare the preclinical and clinical efficacy and safety profile of Pipacetamide-ALK (based on extrapolated data from advanced ALK inhibitors) with these established therapies.

Mechanism of Action: Targeting the ALK Signaling Pathway

Pipacetamide-ALK, like other ALK inhibitors, functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[8][9][10] By binding to the kinase domain of the ALK fusion protein (e.g., EML4-ALK), it blocks autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[9][11][12]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) GRB2 GRB2/SOS ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P Pipacetamide_ALK Pipacetamide-ALK Pipacetamide_ALK->ALK Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR_n mTOR mTOR->mTOR_n STAT3 STAT3 JAK->STAT3 STAT3_n STAT3 STAT3->STAT3_n Proliferation Cell Proliferation, Survival, Angiogenesis ERK_n->Proliferation mTOR_n->Proliferation STAT3_n->Proliferation

Figure 1: ALK Signaling Pathway Inhibition by Pipacetamide-ALK.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from pivotal clinical trials of current standard-of-care ALK inhibitors, providing a benchmark for the expected performance of Pipacetamide-ALK.

Table 1: In Vitro Kinase Inhibition Profile
CompoundALK IC₅₀ (nM)c-Met IC₅₀ (nM)ROS1 IC₅₀ (nM)IGF-1R IC₅₀ (nM)
Pipacetamide-ALK (Projected) < 1 > 1000 < 5 > 1000
Crizotinib20-30840-50> 1000
Ceritinib0.2> 10000.78.9
Alectinib1.9> 1000> 1000> 1000
Brigatinib0.51901.1130
Lorlatinib0.07> 10000.02> 1000

Data compiled from various preclinical studies. IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: Clinical Efficacy in First-Line Treatment of ALK-Positive NSCLC
DrugTrialMedian PFS (months)ORR (%)Intracranial ORR (%)
Pipacetamide-ALK (Target) Phase III > 36.0 > 80% > 85%
CrizotinibPROFILE 101410.974%50%
AlectinibALEX34.882.9%81%
BrigatinibALTA-1L24.071%78%
CeritinibASCEND-416.672.5%72.7%
LorlatinibCROWNNot Reached (60% at 5 yrs)76%82%

PFS: Progression-Free Survival; ORR: Objective Response Rate. Data from respective clinical trials.[7][13][14][15][16]

Table 3: Comparative Safety Profile (Common Adverse Events >20%)
Adverse EventCrizotinibAlectinibBrigatinibLorlatinibPipacetamide-ALK (Anticipated)
Gastrointestinal Diarrhea, Nausea, VomitingConstipation, NauseaDiarrhea, Nausea, VomitingDiarrheaManageable, low-grade GI events
Hepatotoxicity Elevated TransaminasesElevated TransaminasesElevated CPK, LipaseElevated TransaminasesMonitor LFTs, manageable
Neurological Visual Disturbances--Cognitive Effects, Peripheral NeuropathyLow incidence of CNS effects
Metabolic ---Hypercholesterolemia, HypertriglyceridemiaMonitor lipid panel
Other Edema, FatigueMyalgia, EdemaCough, FatigueEdema, Weight GainFatigue, Myalgia

This table represents a summary of common adverse events and does not include all possible side effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the development of ALK inhibitors like Pipacetamide-ALK.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pipacetamide-ALK against ALK and other kinases.

Methodology:

  • Reagents: Recombinant human ALK kinase domain, biotinylated substrate peptide, ATP, and Staurosporine (positive control).

  • Procedure: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.

  • The kinase reaction is performed in a 384-well plate.

  • Pipacetamide-ALK is serially diluted and incubated with the ALK enzyme.

  • The reaction is initiated by the addition of ATP and the substrate peptide.

  • After incubation, a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

  • The TR-FRET signal is measured on a compatible plate reader.

  • IC₅₀ values are calculated using a four-parameter logistic curve fit.

Kinase_Assay_Workflow start Start plate_prep Prepare 384-well plate with serially diluted Pipacetamide-ALK start->plate_prep add_enzyme Add ALK enzyme and incubate plate_prep->add_enzyme initiate_reaction Initiate reaction with ATP and substrate peptide add_enzyme->initiate_reaction stop_reaction Stop reaction and add detection reagents (Eu-Ab, SA-APC) initiate_reaction->stop_reaction read_plate Measure TR-FRET signal stop_reaction->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of Pipacetamide-ALK in ALK-dependent cancer cell lines.

Methodology:

  • Cell Lines: Human NSCLC cell lines harboring ALK rearrangements (e.g., H3122, STE-1).

  • Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of Pipacetamide-ALK for 72 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • The formazan crystals are solubilized with DMSO.

  • The absorbance is measured at 570 nm.

  • The percentage of cell viability is calculated relative to untreated controls.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Pipacetamide-ALK in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Procedure:

  • H3122 cells are subcutaneously injected into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Pipacetamide-ALK is administered orally once daily.

  • Tumor volume and body weight are measured twice weekly.

  • The study is concluded when tumors in the control group reach a predetermined size.

  • Efficacy is determined by comparing tumor growth inhibition in the treated group versus the control group.

Xenograft_Model_Workflow start Start cell_injection Subcutaneous injection of ALK+ NSCLC cells into mice start->cell_injection tumor_growth Allow tumors to grow to 100-200 mm³ cell_injection->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Daily oral administration of Pipacetamide-ALK or vehicle randomization->treatment monitoring Monitor tumor volume and body weight twice weekly treatment->monitoring endpoint Endpoint reached (e.g., tumor size in control group) monitoring->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end

Figure 3: Experimental Workflow for a Mouse Xenograft Model.

Conclusion

This comparative guide illustrates the potential of the this compound scaffold, as embodied by the hypothetical compound Pipacetamide-ALK, to yield a highly effective next-generation ALK inhibitor. The benchmark data from current standard-of-care therapies in ALK-positive NSCLC set a high bar for efficacy, particularly in terms of progression-free survival and intracranial activity. The provided experimental protocols offer a framework for the preclinical and clinical evaluation of novel ALK inhibitors. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of Pipacetamide-ALK and similar compounds.

References

A Head-to-Head Comparison of LASSBio-294 and Cardioactive Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular drug discovery, novel compounds are continuously being evaluated for their potential to treat conditions like heart failure and hypertension. This guide provides a detailed, data-driven comparison of LASSBio-294, a potent inotropic agent, with various piperazine derivatives that also exhibit significant cardiovascular activity. While LASSBio-294 is chemically classified as a thienylhydrazone, this comparison is valuable for researchers exploring different scaffolds for cardiovascular drug development.

LASSBio-294: A Thienylhydrazone with Potent Inotropic Effects

LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone) has emerged as a promising candidate for the treatment of cardiac dysfunction.[1][2] Its primary mechanism of action is centered on the modulation of intracellular calcium (Ca²⁺) handling within cardiac muscle cells, leading to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.[3][4]

Mechanism of Action

Experimental evidence suggests that LASSBio-294 enhances cardiac contractility by increasing the accumulation of Ca²⁺ into the sarcoplasmic reticulum (SR), the primary intracellular Ca²⁺ store in cardiomyocytes.[1][2] This is achieved without significantly altering the sensitivity of the contractile proteins to Ca²⁺.[2] The increased Ca²⁺ uptake by the SR leads to a larger Ca²⁺ release during subsequent contractions, thereby augmenting the force of contraction.[2]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway for LASSBio-294's inotropic effect and a typical experimental workflow for its evaluation are depicted below.

LASSBio294_Mechanism LASSBio294 LASSBio-294 SR Sarcoplasmic Reticulum (SR) LASSBio294->SR Acts on Ca_Uptake Increased Ca²⁺ Uptake SR->Ca_Uptake SR_Ca_Load Increased SR Ca²⁺ Load Ca_Uptake->SR_Ca_Load Ca_Release Increased Ca²⁺ Release SR_Ca_Load->Ca_Release Contraction Enhanced Myocardial Contraction Ca_Release->Contraction

Proposed mechanism of LASSBio-294's inotropic effect.

Experimental_Workflow A Isolated Heart/Muscle Preparation (e.g., Wistar Rat Ventricular Muscle) B Baseline Contractility Measurement A->B E Skinned Fiber Preparation (Saponin Treatment) A->E C Perfusion with LASSBio-294 (Dose-Response) B->C D Measurement of Inotropic Effect (Isometric Tension) C->D G Data Analysis and Comparison D->G F SR Ca²⁺ Uptake Assay (Caffeine-induced Contracture) E->F F->G

Experimental workflow for evaluating inotropic agents.

Piperazine Derivatives: A Versatile Scaffold with Diverse Cardiovascular Activities

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of drugs targeting various biological systems.[5] In the cardiovascular realm, piperazine derivatives have been developed as antiarrhythmic, vasodilator, and inotropic agents.[6][7][8]

Classes of Cardioactive Piperazine Derivatives

1. Positive Inotropic Agents: Certain 3,4-dimethoxybenzoyl-piperazine derivatives have shown positive inotropic activity.[9] While the exact mechanism is not fully elucidated in the available literature, their action suggests a potential for increasing myocardial contractility.

2. Antiarrhythmic Agents: Several N-substituted piperazine derivatives, such as trimetazidine and certain arylpiperazine derivatives, exhibit antiarrhythmic properties.[6][8] Arylpiperazine derivatives, in particular, have been shown to act as α1-adrenolytic agents, which can contribute to their antiarrhythmic and hypotensive effects.[8]

3. Vasodilator Agents: Numerous piperazine derivatives have been synthesized and evaluated for their vasodilator activity.[3][7] For instance, derivatives of naftopidil, which are phenylpiperazine α1-adrenoceptor antagonists, have demonstrated significant vasorelaxant effects.[3] Another example is a nitric oxide (NO) donor analogue of piperazine, which has shown potent antiplatelet and potential vasodilator effects.[10] Ranolazine, a piperazine derivative, is used to treat chronic angina and is thought to exert its effects by inhibiting the late sodium current in cardiac cells.[11]

Head-to-Head Data Comparison

The following tables summarize the quantitative data for LASSBio-294 and representative piperazine derivatives, allowing for a comparative assessment of their potencies and effects.

Table 1: Inotropic Activity

Compound/Derivative ClassAnimal ModelPreparationConcentration for Max EffectMaximal Effect (% of Control)Reference
LASSBio-294 Wistar RatIsolated Heart25 µM128.0 ± 0.7%[2]
LASSBio-294 Wistar RatVentricular Muscle200 µM201.5 ± 18.5%[2]
LASSBio-294 Wistar RatPapillary Muscle200 µM153.5 ± 28.5%[2]
LASSBio-294 Wistar RatAtrial Muscle200 µM163.1 ± 18.4%[2]
3,4-dimethoxybenzoyl-piperazine derivatives Guinea PigNot SpecifiedNot SpecifiedShowed positive inotropic activity[9]
[6][7][9]triazolo[4,3-a] quinoxaline-benzylpiperazine derivative (6c) RabbitIsolated Left Atria3 x 10⁻⁵ M12.53 ± 0.30% (increase in stroke volume)[12]

Table 2: Vasodilator Activity

Compound/DerivativeAnimal ModelPreparationAgonistIC₅₀ / InhibitionReference
LASSBio-294 Wistar RatAortaPhenylephrineIC₅₀ = 74 µM[13]
LASSBio-785 (LASSBio-294 analogue) Wistar RatAortaPhenylephrineIC₅₀ = 10.2 ± 0.5 µM[13]
LASSBio-788 (LASSBio-294 analogue) Wistar RatAortaPhenylephrineIC₅₀ = 67.9 ± 6.5 µM[13]
Phenylpiperazine derivative (Compound 16) RabbitArtery StripsPhenylephrine22.72% inhibition at 1 µM[3]

Table 3: Other Cardiovascular Effects

Compound/Derivative ClassEffectAnimal ModelKey FindingsReference
LASSBio-294 Cardiac RemodelingWistar Rat (Myocardial Infarction model)Reduced cardiac hypertrophy, collagen volume, and restored SR function.[4]
Arylpiperazine derivatives AntiarrhythmicRat (Adrenaline-induced arrhythmia)Reduced the number of heart rhythm disturbances.[8]
NO-piperazine derivative (NO-P) AntiplateletHuman (in vitro)Decreased platelet adhesion and aggregation.[10]

Experimental Protocols

Evaluation of Inotropic Effect of LASSBio-294[2][14]
  • Animal Model: Male Wistar rats.

  • Isolated Heart Preparation: Hearts were mounted on a Langendorff apparatus and perfused with Krebs-Henseleit solution. Contractile force was measured using an isometric force transducer.

  • Isolated Muscle Preparation: Ventricular, papillary, and atrial muscles were dissected and mounted in an organ bath containing Krebs-Henseleit solution, stimulated electrically (1 Hz), and isometric tension was recorded.

  • Skinned Fiber Preparation: Cardiac muscle fibers were chemically skinned using saponin to allow direct access to the contractile machinery and sarcoplasmic reticulum.

  • SR Ca²⁺ Uptake Measurement: Skinned fibers were loaded with a Ca²⁺ solution in the presence or absence of LASSBio-294. The amount of Ca²⁺ taken up by the SR was assessed by measuring the tension produced upon application of caffeine, which induces Ca²⁺ release from the SR.

Evaluation of Vasodilator Activity[3][13]
  • Animal Model: Male Wistar rats or rabbits.

  • Aortic/Artery Ring Preparation: Thoracic aorta or other arteries were dissected, cut into rings, and mounted in an organ bath containing a physiological salt solution.

  • Experimental Procedure: The rings were pre-contracted with an agonist such as phenylephrine. The test compound was then added in a cumulative manner to determine its relaxant effect. The concentration required to produce 50% relaxation (IC₅₀) was calculated.

Conclusion

LASSBio-294 stands out as a potent positive inotropic agent with a well-defined mechanism of action involving enhanced sarcoplasmic reticulum Ca²⁺ uptake. Its thienylhydrazone scaffold represents a distinct chemical class compared to the more traditional piperazine-based cardiovascular drugs.

Piperazine derivatives, on the other hand, demonstrate remarkable versatility, with different substitutions on the piperazine ring leading to a wide range of cardiovascular effects, including positive inotropy, antiarrhythmic activity, and vasodilation. Their mechanisms of action are also diverse, ranging from α1-adrenoceptor antagonism to modulation of ion channels and nitric oxide donation.

For researchers and drug development professionals, this comparison highlights that while both LASSBio-294 and various piperazine derivatives show promise in the cardiovascular arena, they represent different therapeutic strategies and chemical starting points. The choice between these scaffolds would depend on the specific pathological condition being targeted and the desired pharmacological profile. The detailed experimental data and protocols provided herein serve as a valuable resource for guiding future research and development in this critical therapeutic area.

References

Replicating published findings on the biological activity of N-(3-piperazin-1-ylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A Scrutiny of the Biological Activity of a Versatile Scaffold

N-(3-piperazin-1-ylphenyl)acetamide is a versatile chemical scaffold extensively utilized in the development of novel therapeutic agents. While this compound itself is often an intermediate, its structural motif is central to a wide array of biologically active derivatives. This guide provides a comparative analysis of the reported biological activities of key derivatives of this compound, summarizing available quantitative data and detailing the experimental protocols to facilitate the replication of these findings.

Overview of Biological Activities

The core structure of this compound, featuring a piperazine ring linked to an acetamide moiety through a phenyl group, serves as a "privileged scaffold" in medicinal chemistry.[1] This is attributed to the favorable physicochemical properties conferred by the piperazine group, which can enhance solubility and basicity, crucial for favorable pharmacokinetic profiles.[1] Consequently, derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticonvulsant, antimicrobial, and anticancer agents.[2][3][4]

Comparative Quantitative Data

Published research predominantly focuses on the biological evaluation of derivatives of this compound rather than the parent compound itself. The following table summarizes the quantitative data for representative derivatives, highlighting their diverse pharmacological effects.

Derivative ClassSpecific CompoundBiological ActivityAssayQuantitative Metric (e.g., IC50, MIC)Reference
Anticonvulsant N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideAnticonvulsantMaximal Electroshock (MES) TestEffective at 100 mg/kg[3]
Antimicrobial 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide Derivative 5AnticancerMTT Assay (HCT116 cells)Good activity (specific value not provided)[2][4]
Antimicrobial 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide Derivatives 3, 8, 11, 12AntimicrobialTube Dilution TechniqueSignificant activity (comparable to standards)[2][4]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Anticonvulsant Activity Screening (Maximal Electroshock Test)

The maximal electroshock (MES) test is a standard preclinical assay to evaluate the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.[3]

  • Animal Model: Male albino mice are typically used.

  • Compound Administration: The test compound, in this case, a derivative of this compound, is administered intraperitoneally at varying doses.

  • Induction of Seizure: A high-frequency electrical stimulus is delivered via corneal electrodes to induce a seizure.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the primary endpoint.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.

Antimicrobial Susceptibility Testing (Tube Dilution Technique)

The tube dilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated under optimal growth conditions for a defined period.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[2][4]

  • Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in an appropriate medium.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

  • MTT Addition: After a specified incubation period, MTT solution is added to each well.

  • Formazan Solubilization: If viable, mitochondrial dehydrogenases in the cells cleave the MTT to form formazan crystals, which are then solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Visualizing Experimental Processes and Pathways

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Anticonvulsant Anticonvulsant Assays (e.g., MES) Purification->Anticonvulsant Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer ED50 Determine ED50 Anticonvulsant->ED50 MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Anticancer->IC50 Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects Drug Piperazine Derivative Target Molecular Target (e.g., Kinase, Receptor) Drug->Target Signal_Transduction Inhibition of Signaling Cascade Target->Signal_Transduction Apoptosis Induction of Apoptosis Signal_Transduction->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest

References

Safety Operating Guide

N-(3-piperazin-1-ylphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of N-(3-piperazin-1-ylphenyl)acetamide is critical for ensuring laboratory safety and environmental protection. This compound, and compounds with similar structures, are classified as hazardous. Therefore, standardized laboratory chemical waste disposal procedures must be strictly followed. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.

Safety and Hazard Profile

Based on data from safety data sheets (SDS) of structurally related compounds, this compound should be handled as a hazardous substance. The primary hazards associated with this and similar chemicals are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid ingestion, inhalation, and skin contact. Use appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation Causes skin irritation and may cause allergic skin reactions.[2] Some related compounds cause severe skin burns.Wear protective gloves, clothing, and face protection. Wash skin thoroughly after handling.[1]
Eye Damage/Irritation Causes serious eye irritation or damage.[2]Wear safety goggles or a face shield.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.Work in a well-ventilated area or under a fume hood.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Carcinogenicity The acetamide functional group is found in compounds suspected of causing cancer.[3][4]Handle as a potential carcinogen.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1] Do not dispose of down the drain. [5][6][7]
Flammability Some related piperazine compounds are flammable solids.Keep away from heat, sparks, open flames, and hot surfaces.

Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: Due to its potential toxicity, irritancy, and environmental hazards, this compound must be disposed of as hazardous chemical waste.

  • Segregate Waste Streams:

    • Collect solid waste (e.g., leftover compound, contaminated consumables like weigh boats and gloves) in a designated, compatible solid waste container.

    • Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible liquid waste container.

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][8]

2. Waste Accumulation and Storage:

  • Use Appropriate Containers: Waste must be collected in containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][9][10]

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] List all components of a mixture.

  • Designated Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[5][9] This area should be under the control of the laboratory personnel.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[5][9][10]

3. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[10]

  • To be disposed of as non-hazardous waste, the container should be triple-rinsed with a suitable solvent.[10]

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste. [10]

4. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[5][7]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, including any necessary paperwork or online forms.

Forbidden Disposal Methods:

  • DO NOT dispose of this compound in the regular trash.[6]

  • DO NOT pour this compound down the sanitary sewer/drain.[5][6][7] This is critical to prevent the release of this environmentally hazardous chemical into the water system.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Storage cluster_2 Disposal start Generate Waste (Solid or Liquid) decision_mixed Is waste mixed with other chemicals? start->decision_mixed segregate_solid Collect in Solid Hazardous Waste Container decision_mixed->segregate_solid Solid segregate_liquid Collect in Liquid Hazardous Waste Container decision_mixed->segregate_liquid Liquid label_solid Label Container: 'Hazardous Waste' 'this compound' segregate_solid->label_solid label_liquid Label Container: 'Hazardous Waste' List all components segregate_liquid->label_liquid store Store in designated Satellite Accumulation Area (SAA) label_solid->store label_liquid->store keep_closed Keep container closed store->keep_closed contact_ehs Contact EHS for waste pickup keep_closed->contact_ehs end Waste properly disposed by licensed facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-piperazin-1-ylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-piperazin-1-ylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.